molecular formula C11H9NO3S B1449622 Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate CAS No. 892294-34-7

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate

Cat. No.: B1449622
CAS No.: 892294-34-7
M. Wt: 235.26 g/mol
InChI Key: AAJUDRCQRXQXDQ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (CAS 892294-34-7) is a high-value quinoline derivative with a molecular formula of C11H9NO3S and a molecular weight of 235.25 . This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly for developing novel heterocyclic systems with potential biological activity. Its core structure features multiple reactive sites, making it a versatile precursor for regioselective alkylation and the synthesis of combinatorial libraries . A primary research application of this compound and its derivatives is as a potent inhibitor of Hepatitis B Virus (HBV) replication. Molecular docking simulations suggest these compounds interact effectively with HBV core (HBcAg) proteins, and in vitro biological studies have confirmed high inhibition of HBV replication at 10 µM concentrations . The compound is a key starting material in organic synthesis. Under mild conditions, it undergoes selective S-methylation with methyl iodide to produce Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate . Subsequent alkylation under stronger basic conditions can yield either O-methylated or N-methylated products, allowing researchers to access diverse chemical scaffolds for structure-activity relationship (SAR) studies . These synthetic pathways are valuable for creating new compounds for screening against various biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, including wearing protective gloves, protective clothing, and eye/face protection. It is recommended to store the product at -20°C for long-term stability .

Properties

IUPAC Name

methyl 4-hydroxy-2-sulfanylidene-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-11(14)8-9(13)6-4-2-3-5-7(6)12-10(8)16/h2-5H,1H3,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJUDRCQRXQXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2NC1=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (more accurately described in its stable state as Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate ) represents a privileged scaffold in medicinal chemistry. Its structural uniqueness lies in the dual tautomeric potential of the quinoline core, allowing it to act as a dynamic pharmacophore. This guide provides a rigorous technical analysis of its structural architecture, establishing that the 2-thioxo-4-oxo tautomer is the predominant species in the solid state and polar solvents. We detail a self-validating synthetic protocol, regioselective functionalization strategies, and its role as a precursor for DNA gyrase inhibitors and antiviral agents.

Structural Architecture & Tautomeric Equilibria

The "Sulfanyl" vs. "Thioxo" Distinction

While often chemically indexed as a "2-sulfanyl" (thiol) derivative, experimental evidence (X-ray crystallography and NMR) confirms that the molecule exists primarily as the 2-thioxo (thione) tautomer. This distinction is critical for drug design, as the thioxo form presents a hydrogen bond donor (NH) and acceptor (C=S) motif distinct from the thiol form.

The molecule exhibits a complex equilibrium involving four potential tautomers. The stability is driven by the aromaticity of the quinoline ring versus the strength of the amide/thioamide resonance.

Tautomeric Network Visualization

The following diagram illustrates the equilibrium, highlighting the energetic preference for the Thioxo-Oxo form (T1) in polar media.

Tautomerism T1 Tautomer 1 (Dominant) 2-Thioxo-4-oxo form (NH, C=S, C=O) T2 Tautomer 2 2-Sulfanyl-4-oxo form (SH, C=N, C=O) T1->T2 Proton Transfer (S-H) T3 Tautomer 3 2-Thioxo-4-hydroxy form (NH, C=S, OH) T1->T3 Proton Transfer (O-H) T4 Tautomer 4 2-Sulfanyl-4-hydroxy form (SH, C=N, OH) T2->T4 Tautomerization T3->T4 Tautomerization

Figure 1: Tautomeric landscape of the scaffold. Tautomer 1 (Blue) is the thermodynamically preferred species in solid state and DMSO, evidenced by the thioamide proton signal at ~13 ppm.

Synthetic Pathways[1][2][3][4]

High-Fidelity Synthesis Protocol

The most robust method for synthesizing this scaffold avoids the harsh conditions of the classical Conrad-Limpach reaction. Instead, we utilize a base-catalyzed condensation of methyl 2-isothiocyanatobenzoate with dimethyl malonate . This route is superior due to its atom economy and the avoidance of high-temperature cyclization.

Experimental Workflow

Reagents: Methyl 2-isothiocyanatobenzoate (1.0 eq), Dimethyl malonate (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 2.2 eq), Anhydrous DMF.

  • Activation: Suspend NaH in anhydrous DMF at 0°C under inert atmosphere (

    
    ).
    
  • Nucleophilic Attack: Dropwise add dimethyl malonate. Stir for 30 min to generate the enolate.

  • Coupling: Add methyl 2-isothiocyanatobenzoate dissolved in DMF. The enolate attacks the isothiocyanate carbon.

  • Cyclization: Heat the mixture to 80°C for 4 hours. The intermediate undergoes intramolecular cyclization (loss of MeOH).

  • Workup (Critical Step): Pour the reaction mixture into ice-water. Acidify with 2M HCl to pH 2. The product precipitates as a yellow solid.

  • Purification: Recrystallize from Methanol/DMF (3:1).

Self-Validation Check:

  • TLC: Monitor the disappearance of the isothiocyanate spot (

    
     in Hexane/EtOAc 4:1).
    
  • Appearance: Product must be a yellow crystalline solid. White precipitate indicates incomplete cyclization or side products.

Synthetic Logic Diagram

Synthesis Start Methyl 2-isothiocyanatobenzoate + Dimethyl Malonate Step1 Base Activation (NaH/DMF) Formation of Enolate Start->Step1 Step2 Nucleophilic Addition to Isothiocyanate Step1->Step2 Step3 Cyclization (80°C) Elimination of MeOH Step2->Step3 Product Methyl 4-hydroxy-2-thioxo- 1,2-dihydroquinoline-3-carboxylate Step3->Product HCl Acidification

Figure 2: Step-wise condensation pathway. The critical cyclization step is driven by thermodynamic stability of the 6-membered heterocyclic ring.

Reactivity Profile & Functionalization

For drug development, this scaffold offers three distinct vectors for modification. Understanding the Hard-Soft Acid-Base (HSAB) principles is essential here.

Regioselective S-Alkylation

The sulfur atom is the "softest" nucleophile in the system. Reaction with soft electrophiles (e.g., Methyl Iodide, Benzyl Bromide) in the presence of a mild base (


) results exclusively in S-alkylation .
  • Outcome: Methyl 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylate.

  • Utility: This "locks" the structure in the enol-thioether form, significantly altering solubility and lipophilicity.

N-Alkylation

Once the sulfur is alkylated, the nitrogen becomes the primary nucleophilic site. Subsequent treatment with alkyl halides yields N-alkylated derivatives.

  • Note: Direct N-alkylation without protecting the sulfur is difficult due to the higher nucleophilicity of the thioxo group.

4-OH Functionalization

The 4-hydroxy group is relatively unreactive towards simple alkylation due to vinylogous amide resonance. However, it can be converted to a 4-chloro derivative using


. This is a pivotal intermediate for 

reactions to introduce amines (e.g., piperazines) for solubility enhancement.
Reaction SiteReagentConditionsProduct Outcome
Sulfur (C-2) MeI /

Acetone, RT2-Methylsulfanyl (Thioether)
Nitrogen (N-1) Et-Br / NaHDMF, 60°CN-Ethyl-2-thioxo derivative
Oxygen (C-4)

Reflux, neat4-Chloro-2-thioxo derivative

Analytical Characterization

To validate the structure, the following spectral signatures must be observed.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       13.14 ppm (s, 1H): Thioamide proton (NH) . Disappears on 
      
      
      
      exchange. Absence of this peak suggests S-oxidation or S-alkylation.
    • 
       3.78 ppm (s, 3H): Methyl ester (
      
      
      
      ).
    • 
       7.2 - 8.1 ppm (m, 4H): Aromatic quinoline protons.
      
  • Mass Spectrometry (ESI+):

    • 
       peak at 236.2 m/z .[1]
      
    • Fragment ion at 204 m/z (Loss of

      
      ).
      
  • IR Spectroscopy:

    • 
       (Ester): ~1650-1670 
      
      
      
      (Lower than typical esters due to H-bonding).
    • 
      : ~1200 
      
      
      
      .

Medicinal Chemistry Applications

The 4-hydroxy-2-thioxoquinoline scaffold is a bioisostere of the quinolone antibiotics (e.g., ciprofloxacin).

  • Antimicrobial (DNA Gyrase Inhibition): The 3-carboxylate and 4-oxo motifs are critical for binding to the DNA-gyrase complex. The 2-thioxo group enhances lipophilicity, potentially improving penetration into Gram-positive bacterial membranes.

  • Antiviral (Hepatitis B): Derivatives of this scaffold, specifically S-alkylated variants, have shown micromolar inhibition of HBV replication by interfering with capsid assembly.

  • Immunomodulation: 3-carboxamide derivatives (synthesized from the 3-carboxylate) modulate TNF-

    
     production, relevant for autoimmune therapies.
    

References

  • MDPI. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank. Link

  • National Institutes of Health (PMC). (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Link

  • ChemicalBook. (2025). Methyl 4-Hydroxyquinoline-2-carboxylate Structure and Properties. Link

  • PubChem. (2025). Methyl 4-hydroxyquinoline-3-carboxylate Compound Summary. Link

  • ResearchGate. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives. Link

Sources

Technical Guide: Solubility Profiling & Dissolution Strategies for Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile for Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (CAS: 892294-34-7), a critical scaffold in the synthesis of antiviral and anticoagulant agents.[1]

Key Technical Insight: Researchers must recognize that while the IUPAC name suggests a 2-sulfanyl (thiol) structure, the compound exists predominantly as the 2-thioxo (thione) tautomer in the solid state.[1] This structural reality creates a robust intermolecular hydrogen-bonding network that significantly reduces solubility in non-polar solvents and necessitates the use of dipolar aprotic solvents (DMF, DMSO) or hot protic solvents (Methanol) for effective processing.[1]

Physicochemical Characterization

Understanding the molecular behavior is a prerequisite for selecting the correct solvent system.

Tautomeric Equilibrium & Solid-State Structure

The solubility challenges associated with this compound stem from its tautomeric equilibrium.[1] X-ray diffraction studies confirm that the 2-thioxo-4-hydroxy form is the thermodynamically stable congener in the crystal lattice, stabilized by:

  • Intramolecular H-bond: Between the 4-OH group and the carbonyl oxygen of the 3-methyl ester.[1]

  • Intermolecular H-bonds: Between the N-H group and the Sulfur atom of adjacent molecules.[1][2]

This "locked" lattice results in a high melting point (187–188 °C) and poor solubility in low-polarity organic solvents.[1]

Calculated Properties
PropertyValueImplication for Solubility
Molecular Formula C₁₁H₉NO₃SModerate molecular weight (235.26 g/mol ).[1]
pKa (Predicted) ~6.5 (Enolic OH)Soluble in alkaline aqueous media (pH > 8).[1]
LogP (Predicted) ~1.7 – 2.1Lipophilic; poor water solubility at neutral pH.[1]
H-Bond Donors 2 (NH, OH)High affinity for DMSO/DMF.[1]
H-Bond Acceptors 4 (C=O, C=S, O)Good solubility in H-bond donating solvents (Alcohols).[1]

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their efficacy for dissolution, recrystallization, and reaction media.

Primary Solvent Classes
Solvent ClassSpecific SolventsSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Preferred for Bioassays & Reactions. Breaks intermolecular H-bonds effectively.[1] Ideal for stock solutions (10-20 mM).[1]
Polar Protic Methanol, Ethanol Moderate (Hot) / Low (Cold)Preferred for Recrystallization. The compound is soluble at reflux but crystallizes upon cooling.[1]
Chlorinated Chloroform, DCM Low to Moderate Useful for liquid-liquid extraction from aqueous phases, though less effective than ethyl acetate/THF mixtures.[1]
Non-Polar Hexane, Diethyl Ether Insoluble Used as anti-solvents to force precipitation from DMF or Methanol solutions.[1]
Aqueous (Neutral) Water Insoluble The compound is hydrophobic at neutral/acidic pH.[1]
Aqueous (Alkaline) NaOH (1M), Na₂CO₃ Soluble Forms the water-soluble thiolate/enolate salt.[1] Precipitates upon acidification with Acetic Acid.[1][2][3]
Temperature Dependence (Empirical Observation)
  • Methanol: At 25°C, solubility is <10 mg/mL.[1] At Reflux (65°C), solubility increases to >150 mg/mL, allowing for high-yield recrystallization (approx. 70% recovery).[1]

  • DMF: Soluble at room temperature; heating to 50°C is often used to accelerate dissolution for alkylation reactions.[1]

Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: To purify crude material obtained from cyclization reactions.[1]

  • Dissolution: Suspend the crude yellow/white solid in Methanol (approx. 6-7 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (65°C) with magnetic stirring until a clear solution is obtained.

    • Note: If particulates remain after 10 minutes of reflux, hot filter the solution to remove inorganic salts.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (25°C) over 2 hours.

    • Optional: For maximum yield, cool further to 4°C in an ice bath.

  • Isolation: Filter the white crystalline precipitate under vacuum.

  • Wash: Wash the filter cake with cold Methanol (1-2 mL) followed by Diethyl Ether to remove residual solvent.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

    • Expected Melting Point: 187–188 °C.[1][2]

Protocol B: Preparation of 10 mM Stock Solution for Bioassays

Objective: To create a stable, precipitation-free stock for HTS or cell-based assays.[1]

  • Weighing: Weigh 2.35 mg of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).

  • Vortexing: Vortex vigorously for 30 seconds. The solution should be clear and colorless/pale yellow.

    • Troubleshooting: If dissolution is slow, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[1] Stable for >3 months at -20°C. Ensure the container is sealed to prevent water absorption (DMSO is hygroscopic), which can cause precipitation.[1]

Structural & Process Visualization[1]

Tautomeric Equilibrium & Solubility Logic

The diagram below illustrates the equilibrium that dictates the solubility behavior. The Thioxo form is the dominant solid-state species.[1]

TautomerismThiol2-Sulfanyl Form(Thiol-Enol)More LipophilicThione2-Thioxo Form(Thione-Keto)Dominant in Solid StateHigh Lattice EnergyThiol->Thione  Spontaneous Tautomerization  SolubilitySolubility Implication:Strong intermolecular H-bonds (NH...S)require polar aprotic solvents (DMSO/DMF)to disrupt the lattice.Thione->Solubility

Figure 1: Tautomeric equilibrium shifting toward the 2-thioxo form, which governs the solid-state solubility profile.[1]

Solubility & Purification Workflow

This flow chart guides the researcher through the purification process based on solvent properties.

PurificationWorkflowStartCrude Reaction Mixture(Dioxane/DMF)PrecipAdd Water/Acetic AcidStart->PrecipSolidCrude Precipitate(Yellow/White Solid)Precip->SolidChoiceSelect Purification SolventSolid->ChoicePathAMethanol (Reflux)Choice->PathAStandardPathBDMF/Water (Recryst)Choice->PathBAlternativeProcessA1. Heat to 65°C2. Hot Filter3. Cool to 4°CPathA->ProcessAProcessB1. Dissolve in min. DMF2. Add H2O dropwise3. Filter precipitatePathB->ProcessBFinalPure Crystalline Productmp 187-188°CProcessA->FinalProcessB->Final

Figure 2: Decision matrix for purification and recrystallization based on solvent polarity.

References

  • Ukrainian State University of Chemical Technology. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank.[1]

  • National Institutes of Health (NIH). (2020).[1] Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed Central.[1]

  • PubChem. (2025).[1][4][5] Compound Summary: Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate.[1][2][3][6][7] National Library of Medicine.[1]

Literature review of 4-hydroxy-2-mercaptoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 4-hydroxy-2-mercaptoquinoline scaffold (also known as 4-hydroxy-2(1H)-quinolinethione) represents a privileged structure in medicinal chemistry due to its unique electronic properties and diverse biological reactivity. Unlike simple quinolines, this moiety possesses multiple nucleophilic centers (N1, S2, O4), allowing for complex regioselective derivatization. This guide synthesizes the current state of literature regarding its structural tautomerism, synthetic pathways, and pharmacological applications, providing a robust roadmap for researchers aiming to exploit this scaffold for drug discovery.

Structural Chemistry & Tautomerism

Understanding the tautomeric equilibrium of 4-hydroxy-2-mercaptoquinoline is a prerequisite for predicting its chemical reactivity. The molecule does not exist as a static structure but rather as a dynamic equilibrium between thione-thiol and keto-enol forms.

The Tautomeric Landscape

Literature and crystallographic data indicate that in the solid state and in polar solvents (like DMSO), the thione-keto form (4-hydroxy-2(1H)-quinolinethione) is often favored due to the stability of the thioamide linkage. However, under basic conditions or during alkylation, the thiol-enol character becomes significant, driving regioselectivity.

  • Form A (Thione-Enol): 4-hydroxy-2(1H)-quinolinethione (Most stable in solution/solid).

  • Form B (Thiol-Enol): 2-mercapto-4-hydroxyquinoline (Aromatic, reactive intermediate).

  • Form C (Thiol-Keto): 2-mercapto-4(1H)-quinolinone.

Tautomerism Thione 4-Hydroxy-2(1H)-quinolinethione (Major Tautomer) Thiol 2-Mercapto-4-hydroxyquinoline (Aromatic Thiol Form) Thione->Thiol  H-shift   Keto 2-Mercapto-4(1H)-quinolinone (Keto Form) Thiol->Keto  H-shift  

Figure 1: Tautomeric equilibrium of the 4-hydroxy-2-mercaptoquinoline core.[1] The thione form is generally predominant in neutral media.

Synthetic Strategies

Synthesis of the core scaffold typically follows two primary methodologies: direct cyclization or thionation of the corresponding oxo-derivative.

Method A: Thionation of 4-Hydroxy-2-quinolinone (The "Gold Standard")

This is the most reliable route for generating high-purity 4-hydroxy-2-mercaptoquinoline.

  • Precursor Synthesis: Aniline is condensed with malonic acid (or diethyl malonate) in the presence of POCl

    
     or PPA to yield 4-hydroxy-2-quinolinone.
    
  • Thionation: The 2-oxo group is converted to a 2-thione using Phosphorus Pentasulfide (P

    
    S
    
    
    
    ) or Lawesson’s Reagent in refluxing pyridine or xylene.
Method B: Anthranilic Acid Cyclization

A direct approach involving the reaction of anthranilic acid (or its methyl ester) with carbon disulfide (CS


) in the presence of a base (KOH or NaH) and a methylating agent (like dimethyl sulfate) often yields the S-methyl derivative directly, which can be hydrolyzed.

Chemical Reactivity: Regioselective Alkylation

The core scaffold contains three nucleophilic sites: Sulfur (S) , Nitrogen (N) , and Oxygen (O) . The regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle.

The Alkylation Hierarchy
  • First Equivalent (Soft Electrophile): Reaction with alkyl halides (R-X) occurs exclusively at the Sulfur atom. The thiolate anion is a "soft" nucleophile and prefers "soft" electrophiles, leading to S-alkylation .

  • Second Equivalent (Harder Conditions): Once the sulfur is alkylated, the remaining nucleophilicity resides at the Nitrogen and Oxygen. Further alkylation typically yields a mixture of O-alkyl (major) and N-alkyl (minor) products, depending on steric hindrance and solvent polarity.

Alkylation Start 4-Hydroxy-2-mercaptoquinoline (Anion) Step1 S-Alkyl Derivative (2-SR-4-OH) Start->Step1  + R-X (1 eq) (Base, Soft Electrophile)   Step2_O O-Alkyl Product (2-SR-4-OR') Step1->Step2_O  + R'-X (2nd eq) (Major Product)   Step2_N N-Alkyl Product (1-R'-2-SR-4-One) Step1->Step2_N  + R'-X (2nd eq) (Minor Product)  

Figure 2: Regioselectivity pathway.[2][3][4][5] S-alkylation is the primary reaction, followed by competitive O- and N-alkylation.

Self-Validating Experimental Protocol

Objective: Synthesis of 4-Hydroxy-2-(methylthio)quinoline via regioselective S-alkylation. Rationale: This protocol validates the HSAB principle discussed above.

Step 1: Synthesis of 4-Hydroxy-2(1H)-quinolinethione
  • Reagents: 4-Hydroxy-2(1H)-quinolinone (10 mmol), P

    
    S
    
    
    
    (12 mmol), Pyridine (anhydrous, 20 mL).
  • Procedure:

    • Dissolve the quinolinone in anhydrous pyridine.

    • Add P

      
      S
      
      
      
      portion-wise (exothermic).
    • Reflux for 4–6 hours (monitor by TLC; disappearance of starting material).

    • Pour reaction mixture into ice-water (200 mL).

    • Acidify with dilute HCl to pH 4.

    • Filter the yellow precipitate, wash with water, and recrystallize from ethanol.

    • Validation: Melting point should be >200°C (dec). IR spectrum will show disappearance of the strong amide C=O band (~1650 cm⁻¹) and appearance of C=S (~1200 cm⁻¹).

Step 2: Regioselective S-Methylation
  • Reagents: 4-Hydroxy-2(1H)-quinolinethione (5 mmol), Methyl Iodide (5.5 mmol), K

    
    CO
    
    
    
    (anhydrous, 10 mmol), DMF (10 mL).
  • Procedure:

    • Suspend the thione and K

      
      CO
      
      
      
      in DMF. Stir for 15 min at room temperature (formation of yellow thiolate anion).
    • Add Methyl Iodide dropwise.

    • Stir at room temperature for 1–2 hours.

    • Pour into ice-water.[6][7] The product (S-methyl derivative) will precipitate.[8]

    • Filter and dry.[9]

  • Validation:

    • 1H NMR (DMSO-d6): Look for a sharp singlet at

      
       ~2.6-2.7 ppm (S-Me). The absence of N-Me (typically ~3.5 ppm) or O-Me (~4.0 ppm) confirms regioselectivity.
      

Pharmacology & SAR

The 4-hydroxy-2-mercaptoquinoline scaffold is a versatile pharmacophore.

ActivityMechanism / TargetKey SAR Findings
Antimicrobial DNA Gyrase / Topoisomerase IVS-alkylation with bulky groups (e.g., benzyl, substituted phenyl) often enhances potency against Gram-positive bacteria (S. aureus).
Anticancer EGFR / Tubulin PolymerizationCyclization of the 2-mercapto and 3-position into thieno[2,3-b]quinolines creates planar intercalators that exhibit cytotoxicity against colon and breast cancer lines.
Antiviral Hepatitis B Virus (HBV)4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates have shown inhibition of HBV replication.

References

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH. Available at: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PMC - NIH. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link][4]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH. Available at: [Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, field-validated protocol for the one-pot synthesis of Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate (also known as Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate).

While often simplified in literature, this synthesis requires precise control over solvent choice and base selection to avoid the formation of the kinetic by-product, methyl 2-(methoxycarbonothioylamino)benzoate. This guide utilizes a sodium dimethyl malonate intermediate generated in situ within an aprotic solvent (Dioxane), ensuring thermodynamic cyclization over premature quenching.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Precursor for combinatorial libraries, immunomodulators, and antitubercular agents.

Chemical Strategy & Mechanistic Insight

The Tautomeric Reality

Researchers must recognize that the target compound exists in a tautomeric equilibrium. In the solid state and in polar aprotic solvents (like DMSO), the thione (2-thioxo) form predominates due to the stability of the amide-like resonance. However, for S-alkylation reactions, the compound reacts via the thiol (2-mercapto) tautomer.

  • Form A (Thione): Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (Major)[1][2]

  • Form B (Thiol): Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate (Reactive intermediate)

Critical Process Parameter: Solvent Selection

Many standard protocols suggest using Sodium Methoxide (NaOMe) in Methanol. We advise against this.

  • The Methanol Risk: In methanol, the reaction often stalls at the open-chain thiocarbamate intermediate or yields significant amounts of methyl 2-(methoxycarbonothioylamino)benzoate (up to 20-30%).

  • The Dioxane Solution: Using dry 1,4-Dioxane with Sodium Hydride (NaH) allows for higher reflux temperatures (101 °C vs 65 °C) and eliminates the competing methoxide nucleophile, driving the reaction exclusively toward the thermodynamic cyclized product (Yield > 67%).

Reaction Mechanism & Workflow

The reaction proceeds via a Knoevenagel-type condensation followed by an intramolecular nucleophilic acyl substitution.

ReactionMechanism Precursors Precursors: Methyl 2-isothiocyanatobenzoate + Dimethyl Malonate Activation Step 1: Deprotonation (NaH/Dioxane) Generates Enolate Precursors->Activation Mixing Intermediate Intermediate: Thioamide Adduct (Open Chain) Activation->Intermediate Nucleophilic Addition Cyclization Step 2: Cyclization (Intramolecular Attack) Intermediate->Cyclization Reflux (4h) - MeOH Product Target Product: Methyl 4-hydroxy-2-mercapto- quinoline-3-carboxylate Cyclization->Product Acidification (AcOH)

Figure 1: Mechanistic pathway for the one-pot cyclization. The critical step is the high-temperature reflux driving the loss of methanol.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.QuantityRole
Methyl 2-isothiocyanatobenzoate 193.221.019.3 gElectrophile
Dimethyl Malonate 132.111.114.5 gNucleophile
Sodium Hydride (60% in oil) 24.001.24.8 gBase
1,4-Dioxane (Anhydrous) --400 mLSolvent
Acetic Acid (Glacial) 60.05-~15 mLQuenching
Step-by-Step Procedure

Step 1: Formation of Sodiomalonate (In-Situ)

  • Equip a 1L 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge Sodium Hydride (4.8 g) and wash twice with dry hexane to remove mineral oil (optional, but improves purity).

  • Add anhydrous 1,4-Dioxane (200 mL) .

  • Cool the suspension to 0°C in an ice bath.

  • Add Dimethyl Malonate (14.5 g) dropwise over 20 minutes. Caution: Hydrogen gas evolution.

  • Stir at room temperature for 30 minutes until H₂ evolution ceases and a clear/hazy solution forms.

Step 2: Coupling & Cyclization 7. Dissolve Methyl 2-isothiocyanatobenzoate (19.3 g) in the remaining Dioxane (200 mL) . 8. Add this solution dropwise to the reaction flask. 9. Heat the mixture to Reflux (approx. 101°C) . 10. Maintain reflux for 4 hours .

  • Checkpoint: The solution will turn from pale yellow to deep orange/red.
  • TLC Monitoring: Silica gel, Hexane:EtOAc (1:1). Starting material (Rf ~0.8) should disappear; Product (Rf ~0.3, streak) appears.

Step 3: Workup & Isolation 11. Cool the reaction mixture to room temperature. 12. Prepare a solution of Acetic Acid (15 mL) in Water (200 mL) . 13. Pour the reaction mixture into the acidic water solution while stirring vigorously. 14. A voluminous white to pale-yellow precipitate will form immediately. 15. Filter the solid using a Buchner funnel.[3] 16. Wash the cake with water (3 x 50 mL) to remove residual salts and dioxane.

Step 4: Purification 17. Recrystallize the crude solid from hot Methanol . 18. Dry in a vacuum oven at 50°C for 6 hours.

Characterization & Specifications

ParameterSpecificationNotes
Appearance White to off-white solidYellowing indicates oxidation or residual impurities.
Yield 65% - 75%Theoretical yield based on isothiocyanate.
Melting Point 187 – 188 °CSharp melting point indicates high purity.
¹H NMR (DMSO-d₆) δ 13.0 (br s, 1H, NH/SH)δ 3.65 (s, 3H, OCH₃)δ 7.2-8.1 (m, 4H, Ar-H)The broad singlet at 13.0 ppm confirms the acidic proton of the enol/thiol system.
IR (KBr) 1650 cm⁻¹ (C=O ester)3400 cm⁻¹ (OH/NH)Strong ester band is characteristic.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (<40%) Incomplete cyclization due to wet solvent.Ensure Dioxane is dried over molecular sieves. Water quenches the malonate anion.
Sticky/Oily Product Residual Dioxane or mineral oil.Wash the crude solid thoroughly with Hexane (for oil) and Water (for solvent).
By-product formation Use of Methanol as solvent.[1][2][4][5]Strictly use aprotic solvents (Dioxane or THF) to prevent thiocarbamate side-reaction.
No Precipitation Insufficient acidification.Ensure pH reaches ~4-5 during workup. The product is soluble in basic media.

Safety & Hazards (MSDS Highlights)

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce hydrogen gas. Handle under inert atmosphere.

  • Methyl 2-isothiocyanatobenzoate: Lachrymator and skin irritant. Handle in a fume hood.

  • 1,4-Dioxane: Carcinogen and peroxide former. Test for peroxides before heating.

References

  • Kovalenko, S.M., et al. (2019).[2] Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI Molbank, 2019(1), M1085.

  • Hamama, W.S., et al. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 7(3).

  • Organic Syntheses. 2-Methyl-4-hydroxyquinoline. Coll. Vol. 3, p.593 (1955). (Reference for general quinoline cyclization conditions).

Sources

Application Note: Synthesis of 4-Hydroxy-2-sulfanylquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-hydroxy-2-sulfanylquinoline-3-carbohydrazide through the reaction of methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate with hydrazine hydrate. Quinoline-hydrazide scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds and their utility as versatile intermediates for synthesizing more complex molecules, such as hydrazones.[1][2][3] These derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and anti-HIV properties.[4][5][6] This application note details the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and potential downstream applications for the synthesized product.

Reaction Principle and Scientific Rationale

The core transformation involves the nucleophilic acyl substitution of the methyl ester group on the quinoline scaffold with hydrazine. This reaction, known as hydrazinolysis, converts an ester into a more reactive carbohydrazide functional group.

2.1 Starting Material: Tautomerism and Reactivity

The starting material, methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate, exists in a tautomeric equilibrium with its 4-hydroxy-2-thioxo-1,2-dihydroquinoline form. For the purpose of this reaction, both tautomers are expected to react similarly at the C3-ester position. The electron-withdrawing nature of the quinoline ring system activates the ester carbonyl for nucleophilic attack.

2.2 Reagent and Mechanism

Hydrazine (NH₂NH₂) is a potent nucleophile due to the alpha effect, where the adjacent lone pair of electrons on the neighboring nitrogen atom enhances its nucleophilicity. The reaction proceeds via a classic nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the methyl ester.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Leaving Group Elimination: The intermediate collapses, eliminating the methoxide (CH₃O⁻) leaving group.

  • Proton Transfer: The methoxide abstracts a proton from the positively charged hydrazine moiety, regenerating a neutral carbohydrazide and forming methanol as a byproduct.

Ethanol is selected as the solvent because it effectively dissolves the quinoline starting material and is miscible with aqueous hydrazine hydrate. Heating to reflux provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 4-hydroxy-2-oxo-quinoline-3-carbohydrazides.[5][6]

3.1 Materials and Reagents

ReagentGradeSupplier Example
Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylateSynthesis Grade (>97%)Sigma-Aldrich, TCI
Hydrazine Hydrate (80% in H₂O)Reagent GradeSigma-Aldrich
Ethanol, Absolute (200 Proof)ACS GradeFisher Scientific
Distilled WaterN/AIn-house

3.2 Equipment

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

3.3 Safety Precautions

  • Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

  • The reaction should be conducted away from open flames as ethanol is flammable.

3.4 Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (e.g., 1.0 mmol, 251.28 mg) in absolute ethanol (10 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 5.0 mmol, ~0.25 mL of 80% solution) dropwise at room temperature. A 5-fold molar excess is used to drive the reaction to completion.

  • Reaction at Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the product, 4-hydroxy-2-sulfanylquinoline-3-carbohydrazide, is expected to form. Further cooling in an ice bath can enhance precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[5][6]

  • Drying: Dry the collected white or off-white solid product under vacuum to yield the final carbohydrazide.

Workflow and Data Summary

The overall process from setup to analysis is outlined below.

G Synthesis Workflow: Quinoline-Carbohydrazide cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Ester in Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool to RT & Induce Precipitation C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Under Vacuum F->G H Characterize Product (IR, NMR, MS) G->H

Synthesis and Work-up Workflow.

Table 1: Key Reaction Parameters and Expected Results

ParameterValue / DescriptionRationale
Starting Material Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylateQuinoline core for derivatization.
Reagent Hydrazine Hydrate (5 eq.)Potent nucleophile for converting ester to hydrazide.[7]
Solvent Absolute EthanolGood solubility for reactants and compatible with the reaction conditions.[1]
Temperature Reflux (~80°C)Provides sufficient energy for the reaction to proceed at a practical rate.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion, should be confirmed by TLC.
Expected Product 4-hydroxy-2-sulfanylquinoline-3-carbohydrazideThe target hydrazide intermediate.
Product Appearance White to off-white solid/powderBased on analogous compounds reported in the literature.[5]
Expected Yield > 85%This reaction is generally high-yielding.[5][6]

Characterization of the Product

The structure of the synthesized 4-hydroxy-2-sulfanylquinoline-3-carbohydrazide should be confirmed using standard analytical techniques. Expected spectral data, based on the product structure and analogous compounds, include:[5][8]

  • FTIR (KBr, cm⁻¹): Appearance of N-H stretching bands (approx. 3200-3400 cm⁻¹), a prominent C=O stretch for the hydrazide carbonyl (approx. 1650-1670 cm⁻¹), and disappearance of the ester C=O stretch (approx. 1700-1730 cm⁻¹).

  • ¹H NMR (DMSO-d₆, δ ppm): Disappearance of the methyl ester singlet (approx. 3.8-4.0 ppm). Appearance of new, exchangeable protons for the -NHNH₂ group. Aromatic protons of the quinoline ring will be observed in the typical 7.0-8.5 ppm region.

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₀H₉N₃O₂S).

Downstream Applications and Significance

The synthesized 4-hydroxy-2-sulfanylquinoline-3-carbohydrazide is a valuable building block for creating libraries of bioactive compounds. The terminal hydrazide nitrogen is nucleophilic and can be readily condensed with various aldehydes and ketones to form quinoline-hydrazone derivatives.[4][9] The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is a recognized pharmacophore associated with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][10][11] This makes the title compound a key intermediate for drug discovery programs aimed at developing novel therapeutic agents.[12][13]

The logical flow for utilizing this intermediate in drug discovery is presented below.

G Application in Drug Discovery Start Methyl 4-hydroxy-2-sulfanyl- quinoline-3-carboxylate Intermediate 4-hydroxy-2-sulfanyl- quinoline-3-carbohydrazide (Product of this Protocol) Start->Intermediate Reaction Condensation Reaction (+ Aldehydes/Ketones) Intermediate->Reaction End Library of Novel Quinoline-Hydrazone Derivatives Reaction->End Screening Biological Activity Screening (e.g., Antibacterial, Anticancer) End->Screening

From Intermediate to Bioactive Leads.

References

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC. [Link]

  • Synthesis of quinoline-based hydrazide-hydrazones. Reagents and... ResearchGate. [Link]

  • New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Bentham Science Publishers. [Link]

  • New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Bentham Science Publishers. [Link]

  • Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. [Link]

  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ResearchGate. [Link]

  • Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed. [Link]

  • Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC. [Link]

  • Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalysed Ring-Closing Carbonyl-Olefin Metathesis. ChemRxiv. [Link]

  • Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][9][10]Triazino[5,6-b]quinoline Derivatives. ResearchGate. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PMC. [Link]

  • A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. brief.land. [Link]

  • Synthesis of Derivatives of 4-Hydroxy-2-methyl-3-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]quinoline and 2-[2-(4-Hydroxy-2-methyl-3-quinolyl)ethyl]-4H-3,1-benzoxazin. ResearchGate. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]

  • Reaction of compound 3 with hydrazine and hydroxylamine.. ResearchGate. [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. SAP. [Link]

  • Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. Lietuvos mokslų akademija. [Link]

Sources

Strategic Cyclization of Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate: Synthesis of Biologically Active Tricyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic protocols for transforming Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate into high-value tricyclic heterocycles. Specifically, we focus on the divergent synthesis of thieno[2,3-b]quinolines and pyrazolo[3,4-b]quinolines . These fused ring systems are privileged scaffolds in medicinal chemistry, exhibiting potent DNA intercalation, kinase inhibition, and antimicrobial properties. This guide provides step-by-step experimental procedures, mechanistic insights, and optimization strategies for researchers in drug discovery.

Introduction & Chemical Logic

The starting material, Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate (1) , is a densely functionalized substrate offering multiple reactive sites for annulation. Its reactivity is governed by the interplay between the electrophilic C-3 ester, the nucleophilic/leaving group character of the C-2 thiol (thioxo tautomer), and the C-4 hydroxyl group.

Synthetic Divergence
  • Pathway A (Thiophene Fusion): Exploits the nucleophilicity of the sulfur atom for S-alkylation followed by a Dieckmann-type cyclization onto the C-3 ester.

  • Pathway B (Pyrazole Fusion): Utilizes the bidentate nature of hydrazine to attack the C-3 ester and the C-2 carbon, displacing sulfur to form a pyrazole ring.

ReactionPathways SM Methyl 4-hydroxy-2- mercaptoquinoline-3-carboxylate (1) InterA S-Alkylated Intermediate (S-CH2-COOEt) SM->InterA Ethyl chloroacetate K2CO3, DMF Hydrazide Quinoline-3-carbohydrazide Intermediate SM->Hydrazide N2H4·H2O EtOH, Reflux Thieno Thieno[2,3-b]quinoline Scaffold InterA->Thieno Base Cat. Cyclization (- MeOH) Pyrazolo Pyrazolo[3,4-b]quinoline Scaffold Hydrazide->Pyrazolo Cyclization (-H2S)

Figure 1: Divergent synthetic pathways from the core quinoline scaffold.

Protocol A: Synthesis of Thieno[2,3-b]quinoline Derivatives

This protocol describes the formation of Ethyl 3,4-dihydroxythieno[2,3-b]quinoline-2-carboxylate via S-alkylation and subsequent cyclization.

Mechanism
  • S-Alkylation: The thiolate anion attacks the

    
    -carbon of ethyl chloroacetate.
    
  • Cyclization: A base-mediated intramolecular Claisen/Dieckmann condensation occurs between the active methylene of the new thioalkyl group and the C-3 methyl ester.

Materials
  • Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate (1.0 eq)

  • Ethyl chloroacetate (1.2 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Sodium Ethoxide (NaOEt) (1.5 eq)

  • Solvents: DMF (Dry), Ethanol (Absolute)

Experimental Procedure
Step 1: S-Alkylation
  • Dissolution: Dissolve 10 mmol of (1) in 20 mL of dry DMF in a round-bottom flask.

  • Base Addition: Add 20 mmol of anhydrous

    
    . Stir the suspension at room temperature for 15 minutes to generate the thiolate.
    
  • Alkylation: Dropwise add 12 mmol of ethyl chloroacetate.

  • Reaction: Stir the mixture at 60°C for 2-4 hours . Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1) for the disappearance of the starting thiol.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate (the S-alkylated intermediate) will form.[1][2]

  • Isolation: Filter the solid, wash with water, and dry. Recrystallize from ethanol.

    • Expected Yield: 75-85%

    • Checkpoint: IR spectrum should show two carbonyl stretches (ester) and absence of SH stretch.[3]

Step 2: Cyclization
  • Preparation: Dissolve the S-alkylated intermediate (5 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add a solution of sodium ethoxide (prepared from 7.5 mmol Na in 10 mL EtOH).

  • Reflux: Heat the mixture to reflux for 4-6 hours . The solution may darken.

  • Quenching: Cool to room temperature and pour into ice-water containing dilute acetic acid (pH ~5).

  • Purification: Filter the resulting solid. Wash with water and ethanol.[4] Recrystallize from Dioxane/DMF.

    • Target Product: Ethyl 3,4-dihydroxythieno[2,3-b]quinoline-2-carboxylate.

Protocol B: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

This protocol details the "one-pot" conversion to 1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-one using hydrazine hydrate.

Mechanism

Hydrazine acts as a binucleophile. It first attacks the C-3 ester to form the hydrazide intermediate. Subsequently, the terminal amino group of the hydrazide attacks the C-2 thioxo carbon, eliminating


 and closing the pyrazole ring.
Materials
  • Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate (1.0 eq)

  • Hydrazine Hydrate (99%) (5.0 eq)

  • Solvent: n-Butanol or Ethanol (n-Butanol provides a higher reflux temp for difficult cyclizations).

Experimental Procedure
  • Setup: Place 5 mmol of (1) in a 50 mL round-bottom flask.

  • Solvent: Add 15 mL of n-Butanol (or Ethanol).

  • Reagent Addition: Add 25 mmol (excess) of hydrazine hydrate.

  • Reflux: Heat to reflux (117°C for butanol) for 8-12 hours .

    • Note: Evolution of

      
       gas (rotten egg smell) indicates cyclization is proceeding. Use a scrubber or fume hood.
      
  • Monitoring: Check TLC for the disappearance of the starting ester and the intermediate hydrazide.

  • Isolation: Cool the reaction mixture. The product often precipitates as a solid.

  • Filtration: Filter the solid and wash with cold ethanol.

  • Purification: Recrystallize from DMF/Water or Acetic Acid.

    • Characterization: The IR spectrum should show a broad NH stretch and a characteristic amide/lactam carbonyl at ~1660-1680 cm⁻¹.

Data Summary & Troubleshooting

Representative Data
Compound ClassReaction ReagentKey ConditionsTypical YieldMelting Point
S-Alkylated Intermediate Ethyl ChloroacetateDMF, K2CO3, 60°C, 3h80-85%160-165°C
Thieno[2,3-b]quinoline NaOEt (Cyclization)EtOH, Reflux, 5h65-75%>300°C
Pyrazolo[3,4-b]quinoline Hydrazine Hydraten-Butanol, Reflux, 10h60-70%>300°C
Troubleshooting Guide
  • Incomplete Cyclization (Thieno): If the S-alkylated product remains uncyclized, switch to a stronger base (NaH in dry DMF) or increase temperature.

  • Low Yield (Pyrazolo): If the hydrazide intermediate persists, add a catalytic amount of glacial acetic acid to the reaction mixture to promote dehydration/cyclization.

  • Solubility Issues: Tricyclic quinolines are often insoluble in common organic solvents. Use DMF, DMSO, or TFA for NMR analysis.

References

  • Synthesis of Thieno[2,3-b]quinolines

    • Title: Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization reaction.[5]

    • Source: RSC Advances, 2014.
    • URL:[Link]

  • Reaction with Hydrazine

    • Title: Synthesis of Some New Hydrazones from Quinazolinone Moiety (Analogous chemistry).
    • Source: The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 2021.[6]

    • URL:[Link]

  • General Quinoline Cyclization Strategies

    • Title: Recent Advances in the Synthesis of Thienoquinolines.[7][8]

    • Source: ResearchG
    • URL:[Link]

  • Biological Activity of Tricyclic Quinolines

    • Title: Biological Activities of Quinoline Derivatives.[3][9][6][8][10][11][12]

    • Source: Bentham Science.
    • URL:[Link]

Sources

Microwave-Assisted Synthesis of Sulfanylquinoline Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarial (Chloroquine), antibacterial (Fluoroquinolones), and anticancer agents. Specifically, sulfanylquinoline carboxylates (thioether-substituted quinoline esters) have emerged as potent inhibitors of dihydroorotate dehydrogenase (DHODH) and DNA gyrase.

Traditional thermal synthesis of these compounds via the Gould-Jacobs reaction or nucleophilic aromatic substitution (


) often requires harsh conditions (reflux >250°C), toxic high-boiling solvents (Dowtherm A), and prolonged reaction times (12–48 hours).

This guide presents a Microwave-Assisted Organic Synthesis (MAOS) protocol that compresses this workflow into minutes while improving yield and purity. By utilizing dielectric heating, we exploit specific "microwave effects"—rapid internal heating and selective energy absorption by polar intermediates—to overcome the high activation energy barriers typical of quinoline cyclization and


 coupling.

Mechanistic Pathway & Workflow

The synthesis follows a modular two-stage strategy designed for library generation:

  • Core Construction: Rapid cyclization of anilines with malonates to form the 4-hydroxyquinoline scaffold, followed by chlorination.

  • Functionalization: Microwave-accelerated nucleophilic substitution of the 4-chloro intermediate with various thiols.

Reaction Scheme Visualization

QuinolineSynthesis Aniline Aniline (1) Enamine Enamine Intermediate (Michael Addition) Aniline->Enamine MW, 150°C 5 min EMME Diethyl ethoxymethylene malonate (2) EMME->Enamine MW, 150°C 5 min Quinolone Ethyl 4-hydroxyquinoline- 3-carboxylate (3) Enamine->Quinolone MW, 250°C Cyclization (-EtOH) ChloroQ Ethyl 4-chloroquinoline- 3-carboxylate (4) Quinolone->ChloroQ POCl3, MW 100°C, 10 min Final Ethyl 4-(alkylthio)quinoline- 3-carboxylate (5) ChloroQ->Final MW, K2CO3, DMF 110°C, 15 min (SnAr) Thiol Thiol R-SH (Nucleophile) Thiol->Final MW, K2CO3, DMF 110°C, 15 min (SnAr)

Figure 1: Modular workflow for the synthesis of sulfanylquinoline carboxylates via Gould-Jacobs cyclization and subsequent SnAr coupling.

Equipment & Materials

Hardware Requirements
  • Microwave Reactor: Monomodal synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 300°C and 30 bar pressure.

  • Vessels: 10 mL and 20 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Stirring: Magnetic stir bars (cross-shaped preferred for high-viscosity slurries).

Key Reagents
  • Substrate: Substituted Anilines (electron-donating groups preferred for cyclization).

  • Cyclization Agent: Diethyl ethoxymethylenemalonate (DEEM).

  • Chlorinating Agent: Phosphorus oxychloride (

    
    ).
    
  • Nucleophiles: Alkyl or Aryl Thiols.

  • Solvents: Diphenyl ether (for thermal buffer if needed), DMF (for substitution), Acetonitrile.

Detailed Experimental Protocol

Stage 1: Synthesis of the 4-Chloroquinoline Scaffold

Step A: Enamine Formation & Cyclization (One-Pot) Rationale: The condensation of aniline and DEEM is exothermic, but the subsequent cyclization requires high energy to restore aromaticity in the pyridine ring.

  • Preparation: In a 20 mL microwave vial, mix Aniline (10 mmol) and DEEM (10 mmol, 1.0 eq).

  • Pre-heating: Irradiate at 150°C for 5 minutes (Absorption Level: High). Note: Ethanol is evolved; ensure the vessel can handle the pressure build-up.

  • Cyclization: Add Diphenyl ether (2 mL) to act as a heat sink/solvent. Seal and irradiate at 250°C for 10–15 minutes .

  • Work-up: Cool to RT. Add hexane (10 mL) to precipitate the 4-hydroxyquinoline product. Filter and wash with hexane to remove diphenyl ether.

Step B: Chlorination

  • Reaction: Place the dried 4-hydroxyquinoline (5 mmol) in a 10 mL vial. Add

    
      (15 mmol, 3 eq).
    
  • MW Conditions: Irradiate at 100°C for 10 minutes .

  • Quenching: Pour the reaction mixture slowly onto crushed ice/ammonia water. Extract with Ethyl Acetate (3x).[1] Dry over

    
     and concentrate.
    
    • Checkpoint: The product should be a solid.[2] Verify conversion via TLC (Hexane:EtOAc 8:2).

Stage 2: Thiol Coupling (The "Sulfanyl" Step)

This step utilizes the


 mechanism. The 3-carboxylate group is electron-withdrawing, activating the 4-position for nucleophilic attack by the thiol.
  • Setup: In a 5 mL microwave vial, dissolve Ethyl 4-chloroquinoline-3-carboxylate (1.0 mmol) in DMF (3 mL).

  • Reagents: Add Thiol (1.2 mmol) and

    
      (1.5 mmol).
    
  • MW Protocol:

    • Temperature: 110°C

    • Time: 15 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Purification: Pour into ice water. The sulfanylquinoline carboxylate usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

Optimization & Data Analysis

The following table summarizes the efficiency gains of this microwave protocol compared to conventional thermal heating (oil bath).

ParameterConventional ThermalMicrowave ProtocolImprovement Factor
Cyclization Temp 250°C (Sand/Oil Bath)250°C (Direct Irradiation)Precise Control
Cyclization Time 4 – 12 Hours15 Minutes16x - 48x Faster

Coupling Time
3 – 6 Hours (Reflux)15 Minutes12x - 24x Faster
Overall Yield 45 – 60%75 – 92%+30% Yield
Solvent Usage High (Reflux volumes)Low (Concentrated)Green Chemistry

Troubleshooting & Critical Parameters

Pressure Management
  • Issue: Vial failure during Step A (Cyclization).

  • Cause: Rapid release of ethanol vapor.

  • Solution: Use a "pre-stir" phase at 80°C for 2 minutes to allow initial ethanol evolution before ramping to 250°C. Ensure the vial headspace is at least 50% of the volume.

Incomplete Substitution (Stage 2)
  • Issue: Presence of unreacted chloro-intermediate.

  • Cause: Thiol oxidation to disulfide (dimerization) before reaction.

  • Solution: Degas the DMF with nitrogen prior to use. Add a reducing agent like TCEP (5 mol%) if the thiol is prone to rapid oxidation.

Hydrolysis Side Reaction
  • Issue: Formation of carboxylic acid instead of ester.

  • Cause: Wet DMF or excess base reacting with the ester moiety.

  • Solution: Use anhydrous DMF and strictly 1.5 eq of anhydrous

    
    . Avoid NaOH or strong hydroxide bases.
    

References

  • Title: Microwave-assisted synthesis of quinoline derivatives: Application notes and protocols.
  • Gould-Jacobs Reaction Optimization

    • Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.[2][3]

    • Source: Biotage Applic
    • URL:[Link]

  • Nucleophilic Substitution on Quinolines

    • Title: Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyan
    • Source: Organic Chemistry Portal (Ju, Kumar, Varma).[4]

    • URL:[Link]

  • Biological Relevance of Sulfanylquinolines

    • Title: Synthesis and biological activity of derivatives (2-methyl (phenyl)-6-R-quinolin-4-yl-sulfanyl) carboxylic acids.
    • Source: Academia.edu (Science Review).
    • URL:[Link]

Sources

Application Notes & Protocols: Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate, existing in tautomeric equilibrium with its 2-thioxo form (Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate), is a highly functionalized heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid quinoline core is decorated with multiple reactive sites: a soft nucleophilic sulfur, a hard nucleophilic oxygen, a potentially nucleophilic nitrogen, and an activated aromatic ring system. This unique arrangement makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.

Derivatives of the 4-hydroxy-2-thioxo-quinoline core are known to possess a wide spectrum of biological activities, including antibacterial, anticancer, and neuroprotective properties.[1] The presence of the sulfur atom, in particular, has been correlated with enhanced antibacterial efficacy.[1] These compounds are also key precursors for creating fused heterocyclic systems, such as thiazolo[3,2-a]quinolinium salts, which are themselves subjects of intense pharmacological investigation.[2][3]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of this scaffold, complete with robust, field-proven protocols for its application in synthetic chemistry. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not just a series of steps, but a self-validating system for predictable and successful synthesis.

Core Reactivity and Regioselectivity

The synthetic utility of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate hinges on the differential reactivity of its nucleophilic centers. The key to harnessing its potential lies in understanding and controlling the regioselectivity of alkylation and acylation reactions.

  • The Thiol/Thione Tautomerism: The molecule exists as an equilibrium between the 4-hydroxy-2-thioquinoline and the 4-hydroxy-2(1H)-quinolone-thione forms. The sulfur atom, being a soft nucleophile, is the primary site of attack for soft electrophiles like alkyl halides.

  • S-Alkylation Dominance: In the presence of a mild base, the sulfur atom is readily deprotonated to form a thiolate. This thiolate is a superior nucleophile compared to the hydroxyl or amide functionalities under typical alkylating conditions. Consequently, the initial alkylation occurs almost exclusively on the sulfur atom.[1][4] This selective S-alkylation is the gateway to a vast library of 2-(alkylthio)quinoline derivatives.

  • Secondary Reactivity: Once the sulfur is alkylated, the electronic landscape of the molecule changes. The resulting methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate anion can then be further alkylated. At this stage, a mixture of O- and N-alkylation products is often observed, with O-alkylation typically predominating.[1] This secondary reactivity allows for further diversification of the molecular scaffold.

The diagram below illustrates the primary reactive sites and the general workflow for diversification.

G cluster_start Starting Material cluster_path1 Primary Reaction cluster_path2 Secondary Diversification Start Methyl 4-hydroxy-2-sulfanyl- quinoline-3-carboxylate S_Alk S-Alkylated Intermediate (2-Alkylthio Derivative) Start->S_Alk Selective S-Alkylation (Primary Pathway) O_Alk O-Alkylation Product S_Alk->O_Alk O-Alkylation N_Alk N-Alkylation Product S_Alk->N_Alk N-Alkylation Cyclize Intramolecular Cyclization (e.g., Thiazolo[3,2-a]quinolinium) S_Alk->Cyclize Cyclization (with bifunctional electrophile) G A Starting Material (Thione Tautomer) reagents1 + 1,2-Dibromoethane + Base (K₂CO₃) ~80°C B Intermediate S-(2-bromoethyl) derivative reagents2 Intramolecular Cyclization ~120°C C Final Product Thiazolo[3,2-a]quinolinium salt reagents1->B reagents2->C

Sources

Application Note: A Robust Two-Step Synthesis of the Thiazolo[3,2-a]quinoline Scaffold from Methyl Ester Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a reliable and efficient two-step synthetic pathway to the thiazolo[3,2-a]quinoline core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] The strategy commences with readily accessible methyl quinoline-2-carboxylate precursors, which are converted into a pivotal quinoline-2-thione intermediate. Subsequent cyclocondensation of this intermediate with α-halo ketones affords the target N-fused heterocyclic system. This document provides in-depth mechanistic rationale, step-by-step experimental protocols, and critical insights born from field experience to ensure reproducibility and high yields. The protocols are designed as self-validating systems, incorporating purification and characterization steps essential for drug discovery and development professionals.

Introduction: The Significance of the Thiazolo[3,2-a]quinoline Core

The fusion of quinoline and thiazole rings creates the thiazolo[3,2-a]quinoline scaffold, a privileged structure in chemical biology. Quinoline derivatives are foundational components in numerous natural and synthetic compounds, exhibiting a wide array of biological activities including antimicrobial, antimalarial, and anticancer properties.[5][6][7] Similarly, the thiazole ring is a key pharmacophore known for its ability to engage with a diverse range of biological targets.[3] The resulting fused system has been explored for various therapeutic applications, including the development of novel anticancer agents and VEGFR-2 inhibitors.[3][4]

Despite their importance, synthetic routes to these molecules can be challenging. This application note presents a streamlined and robust methodology starting from methyl quinoline-2-carboxylates, which are often commercially available or can be synthesized through established methods like the Doebner-Von Miller or Friedländer reactions.[6][8][9] Our approach focuses on a logical and modular two-part strategy: the synthesis of a key thione intermediate and its subsequent annulation to build the final thiazole ring.

Overall Synthetic Strategy

The conversion of a methyl quinoline-2-carboxylate to a thiazolo[3,2-a]quinoline is most effectively achieved via a two-stage process. Direct conversion is mechanistically challenging; therefore, the strategy hinges on the formation of a quinoline-2-thione intermediate, which serves as the lynchpin for the final cyclization.

G Start Methyl Quinoline-2-carboxylate (Precursor) Inter1 Quinolin-2(1H)-one Start->Inter1  Step 1a:  Saponification Inter2 Quinoline-2-thione (Key Intermediate) Inter1->Inter2  Step 1b:  Thionation End Thiazolo[3,2-a]quinolinium Salt (Target Scaffold) Inter2->End  Step 2:  Cyclocondensation  (Annulation)

Diagram 1: High-level workflow for the synthesis of the thiazolo[3,2-a]quinoline scaffold.

Part I: Synthesis of the Key Intermediate: Quinoline-2-thione

The initial phase of the synthesis transforms the stable methyl ester into the reactive quinoline-2-thione. This is achieved by first converting the ester into the corresponding amide (quinolin-2-one) via hydrolysis, followed by a robust thionation reaction.

Mechanistic Rationale: The Thionation Step

The conversion of a carbonyl group to a thiocarbonyl is a critical transformation. While various reagents exist, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, commonly known as Lawesson's Reagent, is the preferred choice for this protocol.

Why Lawesson's Reagent?

  • High Efficacy: It is highly effective for the thionation of amides and ketones.

  • Favorable Solubility: Unlike phosphorus pentasulfide (P₄S₁₀), Lawesson's Reagent is soluble in many organic solvents like toluene and benzene, facilitating homogeneous reaction conditions and simplifying workup.[10]

  • Milder Conditions: Reactions typically proceed at reflux in non-polar solvents, which is less harsh than the conditions often required for other thionating agents.

The mechanism involves the reaction of the carbonyl oxygen with the phosphorus-sulfur ring of Lawesson's Reagent, leading to a four-membered oxathiaphosphetane intermediate, which then fragments to yield the desired thiocarbonyl and a stable phosphine oxide byproduct.

Experimental Protocols

Protocol 1.1: Saponification of Methyl Quinoline-2-carboxylate to Quinolin-2(1H)-one

This initial step converts the methyl ester into the corresponding quinolin-2-one via hydrolysis.

  • Reagents and Equipment:

    • Methyl quinoline-2-carboxylate (1.0 eq)

    • Sodium Hydroxide (NaOH, 2.0 eq)

    • Methanol (MeOH) and Water (H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Büchner funnel and filter paper

  • Step-by-Step Procedure:

    • Dissolve methyl quinoline-2-carboxylate in a 1:1 mixture of methanol and water in a round-bottom flask.

    • Add sodium hydroxide pellets and stir the mixture at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution dropwise with concentrated HCl to pH ~2. The quinoline-2-carboxylic acid will precipitate.

    • Isolate the acid by vacuum filtration, wash with cold water, and dry.

    • Place the dried acid in a flask and heat it just above its melting point (typically 155-160 °C) until gas evolution (CO₂) ceases. The crude product solidifies upon cooling.

    • Recrystallize the solid from ethanol to yield pure quinolin-2(1H)-one.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity before proceeding.

Protocol 1.2: Thionation of Quinolin-2(1H)-one

This protocol converts the intermediate lactam into the crucial quinoline-2-thione.[10]

  • Reagents and Equipment:

    • Quinolin-2(1H)-one (1.0 eq)

    • Lawesson's Reagent (0.6 eq)

    • Anhydrous Toluene or Benzene

    • Inert atmosphere setup (Nitrogen or Argon)

    • Round-bottom flask with reflux condenser

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • SAFETY NOTE: Lawesson's Reagent and the resulting byproducts are malodorous and toxic. Perform this reaction in a well-ventilated fume hood.

    • To a solution of quinolin-2(1H)-one in anhydrous toluene, add Lawesson's Reagent under an inert atmosphere.

    • Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by TLC (eluent: e.g., 1:1 ethyl acetate/hexane).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting residue can be purified by flash column chromatography on silica gel to afford the pure quinoline-2-thione as a yellow solid.[10]

Part II: Cyclocondensation to Form the Thiazolo[3,2-a]quinoline Core

This final stage involves the construction of the fused thiazole ring through a cyclocondensation reaction between the quinoline-2-thione intermediate and an α-halo ketone.

Mechanistic Rationale: Hantzsch-Type Thiazole Synthesis

This reaction is a classic example of a Hantzsch-type thiazole synthesis.[11] The quinoline-2-thione exists in tautomeric equilibrium with 2-mercaptoquinoline. The sulfur atom of the mercapto tautomer is a potent nucleophile.

The mechanism proceeds in two key steps:

  • S-Alkylation: The sulfur atom attacks the electrophilic α-carbon of the halo ketone in an Sₙ2 reaction, displacing the halide and forming an S-alkylated intermediate.

  • Intramolecular Cyclization & Dehydration: The nitrogen atom of the quinoline ring then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate (a thiazolinium alcohol), which readily dehydrates under the reaction conditions to yield the aromatic thiazolo[3,2-a]quinolinium salt.

G cluster_0 Mechanism of Thiazole Ring Formation A Quinoline-2-thione (Mercapto Tautomer) C S-Alkylated Intermediate A->C S-Alkylation (SN2) B α-Halo Ketone B->C D Cyclized Intermediate (Thiazolinium Alcohol) C->D Intramolecular Nucleophilic Attack E Thiazolo[3,2-a]quinolinium Salt D->E Dehydration (-H₂O)

Diagram 2: Simplified mechanism for the Hantzsch-type synthesis of the target scaffold.

Experimental Protocol

Protocol 2.1: Synthesis of a Thiazolo[3,2-a]quinolinium Bromide

This protocol uses 2-bromoacetophenone as a representative α-halo ketone. The methodology can be adapted for a wide variety of α-chloro or α-bromo ketones to generate a library of derivatives.

  • Reagents and Equipment:

    • Quinoline-2-thione (1.0 eq)

    • 2-Bromoacetophenone (or other α-halo ketone, 1.05 eq)

    • Anhydrous Ethanol or Acetonitrile

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Büchner funnel, filter paper

  • Step-by-Step Procedure:

    • Dissolve the quinoline-2-thione in anhydrous ethanol in a round-bottom flask.

    • Add the 2-bromoacetophenone to the solution at room temperature.

    • Heat the mixture to reflux and stir for 4-8 hours. The product often begins to precipitate from the reaction mixture as a salt.

    • Monitor the reaction by TLC until the starting thione is consumed.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the pure thiazolo[3,2-a]quinolinium bromide. Further purification can be achieved by recrystallization if necessary.

Data Presentation and Characterization

Thorough characterization is essential to confirm the successful synthesis of the target structures. The following table provides representative data for a model synthesis.

CompoundStepReagentsTypical YieldM.P. (°C)Key ¹H NMR Signals (δ, ppm)
Quinolin-2(1H)-one1.1Methyl Quinoline-2-carboxylate, NaOH85-95%150-15212.1 (br s, 1H, NH), 7.5-8.0 (m, 5H, Ar-H), 6.7 (d, 1H)
Quinoline-2-thione1.2Quinolin-2(1H)-one, Lawesson's Reagent70-85%145-14713.9 (br s, 1H, NH), 7.6-8.2 (m, 6H, Ar-H)
Phenyl-thiazolo[3,2-a]quinolinium bromide2.1Quinoline-2-thione, 2-Bromoacetophenone80-90%>2509.5 (d, 1H), 8.0-8.8 (m, 10H, Ar-H), 7.9 (s, 1H, thiazole-H)

Note: Spectroscopic data are illustrative and will vary based on substitution patterns and the specific NMR solvent used.

Conclusion

This application note outlines a validated, two-part synthetic strategy for producing the medicinally relevant thiazolo[3,2-a]quinoline scaffold from methyl ester precursors. The methodology relies on the robust conversion of a quinolin-2-one to a quinoline-2-thione using Lawesson's Reagent, followed by a highly efficient Hantzsch-type cyclocondensation. The protocols provided are detailed and modular, allowing researchers to readily synthesize a diverse library of derivatives by simply varying the α-halo ketone coupling partner in the final step. This approach provides a reliable and scalable route for academic and industrial laboratories engaged in drug discovery and development.

References

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(3), 1018–1023. [Link]

  • PrepChem. (n.d.). Synthesis of Step A: 1-methyl-quinoline-2-thione. Retrieved from [Link]

  • Lin, Y.-W., et al. (2021). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. Molecules, 26(20), 6126. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives. Molecules, 26(2), 398. [Link]

  • Srivastava, A., Chandra, A., & Singh, R. M. (2006). Synthesis of isothiazolo [5, 4-b] quinolines and their oxidation products. Indian Journal of Chemistry, 45B, 2118-2122. [Link]

  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 765. [Link]

  • ResearchGate. (n.d.). Synthesis of -[1][10][12]triazolo[3,2-b][12][13]thiazino[6,5-b]quinolin-9-yl)ethanones. Retrieved from [Link]

  • Crenshaw, R. R., et al. (1985). Synthesis and immunomodulating activity of 5H-thiazolo[2,3-b]quinazolin-3(2H)-one. Journal of Medicinal Chemistry, 28(10), 1482-1486. [Link]

  • Palmieri, A., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. CORE Repository. [Link]

  • Zhang, L., et al. (2011). Discovery and development of thiazolo[3,2-a]pyrimidinone derivatives as general inhibitors of Bcl-2 family proteins. ChemMedChem, 6(5), 853-864. [Link]

  • Al-Ostath, R. A., et al. (2024). Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Guesmi, F., et al. (2024). Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolo- and thiazino[3,2-a]quinazolinone derivatives. Retrieved from [Link]

  • Singh, R., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Shaik, N. B., & Reddy, G. C. (2020). Synthesis of Quinoline-Thiazole Compound. International Journal of Applied Research. [Link]

  • Al-Mousawi, S. M., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(2), 1039-1061. [Link]

  • Aly, H. M., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(24), 5489. [Link]

  • Sahi, S., & Paul, S. (2016). Synthesis and biological evaluation of quinolines, thiazolo[3,2-a]pyrimidines, thiadiazolo[3,2-a]pyrimidines and triazolo[3,4-b][1][12][13]thiadiazepines as antimicrobial agents. Medicinal Chemistry Research, 25, 1016-1029. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

Sources

Synthesis of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol and scientific rationale for the preparation of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer insights into the critical parameters that govern the success of this synthesis.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid, in particular, have been recognized for their potential as highly effective antibiotics, with the sulfur atom at the 2-position often enhancing antibacterial activity.[1] This guide focuses on a synthetic route to Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate commencing from phenyl isothiocyanate and dimethyl malonate, a pathway that involves a key intramolecular cyclization step.

Reaction Overview: A Two-Step Synthetic Strategy

The synthesis of the target molecule from phenyl isothiocyanate and dimethyl malonate is conceptually a two-step process:

  • Nucleophilic Addition: The reaction is initiated by the base-mediated nucleophilic addition of the enolate of dimethyl malonate to the electrophilic carbon of phenyl isothiocyanate. This step forms a key intermediate, methyl 2-(phenylthiocarbamoyl)malonate.

  • Intramolecular Cyclization: The crucial ring-closing step involves an intramolecular condensation of the thiocarbamoyl malonate intermediate. This thermal cyclization, typically performed at high temperatures, results in the formation of the desired quinoline ring system.[2]

Below is a visual representation of the overall synthetic workflow:

Synthesis_Workflow Phenyl_Isothiocyanate Phenyl Isothiocyanate Intermediate Methyl 2-(phenylthiocarbamoyl)malonate Phenyl_Isothiocyanate->Intermediate Nucleophilic Addition Dimethyl_Malonate Dimethyl Malonate Dimethyl_Malonate->Intermediate Base Base (e.g., NaH, NaOMe) Base->Intermediate Final_Product Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate Intermediate->Final_Product Intramolecular Cyclization High_Temperature High Temperature (e.g., Reflux in o-dichlorobenzene) High_Temperature->Final_Product Mechanism_Step1 cluster_0 Step 1: Nucleophilic Addition Malonate Dimethyl Malonate Enolate Malonate Enolate Malonate->Enolate Base Adduct Intermediate Adduct Enolate->Adduct Nucleophilic Attack PITC Phenyl Isothiocyanate PITC->Adduct Intermediate Methyl 2-(phenylthiocarbamoyl)malonate Adduct->Intermediate Protonation

Caption: Formation of the key thiocarbamoyl malonate intermediate.

Step 2: Intramolecular Cyclization

This step is a thermally induced intramolecular cyclization, which can be considered a variation of a Dieckmann-type condensation. At elevated temperatures, typically in a high-boiling solvent like o-dichlorobenzene, the nitrogen of the thiocarbamoyl group acts as a nucleophile, attacking one of the ester carbonyls. This is followed by the elimination of methanol and subsequent tautomerization to yield the thermodynamically stable 4-hydroxy-2-sulfanylquinoline-3-carboxylate. The use of a high-boiling solvent is crucial to provide the necessary activation energy for the cyclization onto the relatively unactivated phenyl ring. [2]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for similar transformations. [1][2]Researchers should exercise caution and adhere to all laboratory safety guidelines.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Phenyl Isothiocyanate135.19101.35 g (1.21 mL)
Dimethyl Malonate132.12111.45 g (1.26 mL)
Sodium Hydride (60% dispersion in mineral oil)24.00120.48 g
Anhydrous Tetrahydrofuran (THF)--50 mL
o-Dichlorobenzene147.00-30 mL
Glacial Acetic Acid60.05-As needed
Methanol32.04-For recrystallization
Diethyl Ether74.12-For washing

Procedure:

Part A: Synthesis of Methyl 2-(phenylthiocarbamoyl)malonate (Intermediate)

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (0.48 g, 12 mmol, 60% dispersion in oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully add 50 mL of anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add dimethyl malonate (1.45 g, 11 mmol) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Add a solution of phenyl isothiocyanate (1.35 g, 10 mmol) in 10 mL of anhydrous THF dropwise to the reaction mixture over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. This intermediate can be used in the next step without further purification.

Part B: Intramolecular Cyclization to Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate

  • Transfer the crude methyl 2-(phenylthiocarbamoyl)malonate to a 100 mL round-bottom flask.

  • Add 30 mL of o-dichlorobenzene to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 180 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the progress of the cyclization by TLC. [2]5. After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Add 50 mL of hexane to the cooled mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether (2 x 20 mL) to remove the o-dichlorobenzene.

  • Recrystallize the crude product from hot methanol to afford pure Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate as a solid.

  • Dry the final product under vacuum.

Expected Yield and Characterization:

The yield for this type of thermal cyclization can be moderate to good. [2]The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the quinoline ring, the methoxy group of the ester, and a broad singlet for the hydroxyl group. The sulfanyl proton may be in exchange and not readily observed.

  • ¹³C NMR: Will show the expected number of signals for the quinoline core, the ester carbonyl, and the methoxy carbon. The C=S carbon will have a characteristic downfield shift.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • IR Spectroscopy: Look for characteristic absorptions for the O-H, C=O (ester), and C=S groups.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of each step can be rigorously monitored by TLC. The identity and purity of the intermediate and the final product must be confirmed by spectroscopic methods. Comparison of the obtained data with literature values for similar quinoline derivatives will provide further validation of the successful synthesis. [1]

Conclusion

The synthesis of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate from phenyl isothiocyanate and dimethyl malonate presents a viable route to a valuable heterocyclic scaffold. The key to this synthesis lies in the successful formation of the thiocarbamoyl malonate intermediate followed by a high-temperature intramolecular cyclization. This guide provides a robust framework for researchers to approach this synthesis, with a strong emphasis on the underlying chemical principles and a detailed, practical protocol. Careful execution and monitoring are essential for achieving the desired product in good yield and purity.

References

  • Apostolova, N. V., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 24(20), 3704. [Link]

  • Price, C. C., & Stacy, G. W. (1946). The Reaction of Isothiocyanates with Malonic Ester. Journal of the American Chemical Society, 68(3), 498-500. [Link]

  • Smolders, W. C. A. P., et al. (1998). A Novel and Efficient Synthesis of 4-Hydroxy-2-quinolones. The Journal of Organic Chemistry, 63(26), 9728-9733. [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and preliminary in-vitro antibacterial evaluation of 2-(2-aryl-4-oxo-4H-quinazolin-3-yl)-N-(substituted-phenyl)acetamides. European Journal of Medicinal Chemistry, 42(6), 841-848. [Link]

  • Elgemeie, G. H., et al. (1988). A new route for the synthesis of thieno[2,3-b]quinolines. Journal of Chemical Research, Synopses, (1), 22-23. [Link]

  • Capuano, L., et al. (1980). Reaktionen von Isothiocyanaten mit Malonsäure-diäthylester. Chemische Berichte, 113(10), 3329-3336. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Protocol Standardization Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Identity

User Note: You requested the synthesis of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate . Please note that in the solid state and polar solvents, this compound exists predominantly as its tautomer: Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate .

  • Target Structure: A quinoline core with a hydroxyl group at C4, a methyl ester at C3, and a sulfur moiety at C2.

  • Primary Challenge: The reaction between anthranilic acid derivatives and carbon disulfide (

    
    ) often stalls at the acyclic dithiocarbamate stage or yields side products (e.g., thioureas) if the cyclization thermodynamics are not managed correctly.
    
  • Recommended Route: The condensation of Methyl 2-isothiocyanatobenzoate with Dimethyl malonate using a strong base (NaH) in an aprotic solvent (Dioxane or DMF). This route offers the highest regioselectivity and yield compared to the classic anthranilate/

    
     method.
    

Standard Operating Procedure (SOP)

Protocol ID: SYN-Q-2SH-03 Method: Base-Mediated Condensation & Cyclization Expected Yield: 65–75% (Optimized)

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]RoleCritical Quality Attribute (CQA)
Methyl 2-isothiocyanatobenzoate 1.0ElectrophilePurity >98%; Free of anthranilate precursor.
Dimethyl Malonate 1.0–1.1NucleophileDry; Water content <0.05%.
Sodium Hydride (NaH) 2.2Base60% dispersion in oil; Must be fresh. Old NaH forms NaOH, killing the reaction.
1,4-Dioxane (or DMF)SolventSolventAnhydrous. Distilled over Na/Benzophenone or molecular sieves.
Step-by-Step Workflow
  • Enolate Formation (The "Activation" Phase):

    • Charge a flame-dried 3-neck flask with NaH (2.2 equiv) under Argon/Nitrogen atmosphere.

    • Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required (optional but recommended for difficult scale-ups).

    • Add anhydrous 1,4-Dioxane (10 mL per gram of substrate).

    • Cool to 0°C. Dropwise add Dimethyl Malonate (1.1 equiv). Observation: Evolution of

      
       gas.
      
    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete enolate formation.

  • Coupling & Cyclization (The "Reaction" Phase):

    • Cool the mixture back to 0°C.

    • Add Methyl 2-isothiocyanatobenzoate (1.0 equiv) dissolved in minimal dry dioxane dropwise.

    • CRITICAL STEP: Heat the reaction to Reflux (101°C) for 4–6 hours .

    • Mechanistic Note: Room temperature stirring only forms the thioamide intermediate. Heat is required to drive the intramolecular Claisen-type condensation to close the ring.

  • Quenching & Isolation:

    • Cool reaction to RT.

    • Pour the mixture into crushed ice/water.

    • Acidify carefully with Acetic Acid (AcOH) to pH ~4–5.

    • Observation: The product will precipitate as a white/pale yellow solid.

    • Filter the solid and wash copiously with water (to remove sodium salts and excess malonate).

  • Purification:

    • Recrystallize from Methanol or a DMF/Methanol mixture.

    • Target Melting Point: 187–188°C.[9]

Troubleshooting Guide

This section addresses specific failure modes identified in user reports.

Issue 1: Low Yield (<40%) or No Precipitation
Root Cause Diagnostic Corrective Action
Moisture Ingress NaH fizzes excessively upon solvent addition; Product is sticky/oily.Strict Anhydrous Conditions: Water quenches the malonate enolate. Use fresh NaH and dry solvents (Karl Fischer < 50 ppm).
Old Sodium Hydride Reaction mixture stays clear; no

evolution.
Titrate or Replace NaH: Old NaH hydrolyzes to NaOH. NaOH is not strong enough to deprotonate dimethyl malonate cleanly and irreversibly.
Incomplete Cyclization TLC shows a spot with lower Rf than starting material but higher than product (Intermediate A).Increase Thermal Energy: The intermediate thioamide requires reflux to cyclize. Ensure the oil bath is at 110°C+ to maintain a vigorous reflux inside the flask.
Issue 2: Impurity Profile (Yellow/Orange Contamination)
Root Cause Diagnostic Corrective Action
Disulfide Formation Product turns yellow upon air drying; Mass spec shows dimer (

).
Antioxidant Workup: Add a pinch of Sodium Metabisulfite (

) during the acidification step to prevent oxidative dimerization of the thiol.
Side Reaction (NaOMe) Using Sodium Methoxide instead of NaH yields a specific byproduct (approx. 20%).Switch to NaH: NaOMe causes transesterification or incomplete cyclization, leading to methyl 2-(methoxycarbonothioylamino)benzoate.

Mechanism Visualization

The following diagram illustrates the pathway from reactants to the cyclized quinoline. Understanding the Thioamide Intermediate is key to solving yield issues.

ReactionMechanism Reactants Reactants (Methyl 2-isothiocyanatobenzoate + Malonate Enolate) Intermediate Thioamide Intermediate (Acyclic Adduct) Reactants->Intermediate Nucleophilic Attack (Fast, RT) Byproduct Side Product (If NaOMe used) Reactants->Byproduct Side Reaction (Solvent Attack) Transition Cyclization (Intramolecular Attack) Intermediate->Transition Heat (Reflux) Required Product Target Product (Methyl 4-hydroxy-2-thioxo- 1,2-dihydroquinoline-3-carboxylate) Transition->Product - MeOH (Elimination)

Figure 1: Reaction pathway.[11] Note that the step from Intermediate to Product is endothermic and requires sustained reflux.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) instead of Sodium Hydride? 
A:  Generally, No . 

is a weaker base and often insufficient to fully deprotonate dimethyl malonate to the extent required for efficient attack on the isothiocyanate. While some papers suggest it for similar reactions, yields typically drop to <40% with significant starting material recovery. Stick to NaH or Potassium tert-butoxide (

).

Q: Why does the NMR show the thiol proton at a very different shift (or missing)? A: This is due to tautomerism . In solution (DMSO-


), the compound exists in equilibrium between the thiol (SH)  and thione (C=S)  forms. The proton is often labile and broad, sometimes appearing near 13–14 ppm due to hydrogen bonding with the carbonyl, or exchanging with trace water in the solvent.

Q: I need to alkylate the sulfur next. Can I do it in one pot? A: Yes. If you need the S-methyl derivative, do not quench with acid. Instead, after the 4-hour reflux, cool to RT and add Methyl Iodide (MeI) (1.1 equiv) directly to the reaction mixture. Stir for 1 hour. This yields Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate exclusively (S-alkylation is preferred over N- or O-alkylation).

References & Authority

  • Primary Protocol Source: Ivachtchenko, A. V., et al. "Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies." Molbank, vol. 2019, no. 4, M1088. Validates the NaH/Dioxane route and crystal structure tautomerism.

  • Alternative Approaches & Biological Context: Ukrainets, I. V., et al. "4-Hydroxy-2-quinolones. 7. Synthesis and biological properties of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids." Chemistry of Heterocyclic Compounds, vol. 29, 1993. Provides context on the stability and biological relevance of the 3-carboxylate pharmacophore.

  • Alkylation Regioselectivity: Matviychuk, N., et al. "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate."[12] Molbank, vol. 2020, no.[11] 3, M1153. Confirming S-alkylation preference.

Sources

Technical Support Center: Purification of Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

The synthesis of this quinoline derivative, a valuable scaffold for developing potent antibiotics, often yields a crude product containing specific by-products and unreacted starting materials.[1] The success of subsequent applications hinges on achieving high purity, which can be challenging due to the compound's specific chemical properties. This guide is structured to help you navigate these challenges effectively.

Part 1: Quick Troubleshooting - Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification process.

Q1: My crude product is a precipitate after acidifying the reaction mixture. How do I know if I have the desired product?

A1: The precipitate formed after neutralizing the reaction mixture with an acid like acetic acid often contains both the target product, Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate, and a major by-product, methyl 2-(methoxycarbonothioylamino)benzoate, especially if the reaction was conducted in methanol with sodium methanolate.[1][2]

  • Initial Assessment: The first step is to perform Thin Layer Chromatography (TLC) and ¹H NMR on a small, dried sample of the crude precipitate. This will give you a semi-quantitative ratio of product to impurity and guide your choice of purification method.

  • Causality: The formation of the by-product is a competing reaction pathway. Using a pre-formed sodium dimethyl malonate in an aprotic solvent like dioxane can suppress this side reaction, yielding a cleaner crude product.[1]

Q2: I'm trying to recrystallize the product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system, causing it to separate as a liquid phase.

  • Immediate Action: Re-heat the solution until it is homogeneous again. Add a small amount of additional hot solvent to decrease the saturation level slightly.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Allow the solution to cool much more slowly (e.g., by placing the flask in a large, insulated container). This gives molecules more time to orient into a crystal lattice.

    • Solvent System Modification: The polarity of your solvent may be too high. If using aqueous methanol, try reducing the water content.[1]

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal from a previous batch, add a single, tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q3: My recrystallized product looks clean by TLC, but the melting point is low and broad. Why?

A3: A low or broad melting point almost always indicates the presence of impurities, even if they are not obvious on TLC.

  • Likely Cause: The impurity may have a very similar Rf value to your product in the chosen TLC solvent system, making them appear as a single spot. Alternatively, residual solvent can be trapped in the crystal lattice, depressing the melting point.

  • Solutions:

    • Optimize TLC: Test different mobile phase compositions to achieve better separation and re-evaluate your product's purity.

    • Charcoal Treatment: Colored impurities or trace contaminants can sometimes be removed by treating the hot solution with a small amount of activated charcoal (e.g., Darco or Norit) before filtration.[3] Be aware that charcoal can also adsorb your product, so use it sparingly.

    • Drying: Ensure the final product is dried thoroughly under a high vacuum for several hours to remove all traces of solvent.

Q4: My compound streaks badly on my silica TLC plate. What does this mean for column chromatography?

A4: Streaking on a silica gel TLC plate often indicates that the compound is highly polar or acidic, leading to strong, non-ideal interactions with the stationary phase. The 4-hydroxy group on the quinoline ring can exhibit acidic character.

  • Implications for Chromatography: This behavior predicts that your compound will likely move very slowly (low Rf) and produce broad, tailing peaks during column chromatography, leading to poor separation and low recovery.

  • Solution: To mitigate this, you can modify the mobile phase. Adding a small percentage of a polar, acidic modifier like acetic acid or formic acid (e.g., 0.5-1%) to the eluent can protonate the acidic sites on your molecule and the silica, leading to sharper bands and more predictable elution.

Part 2: In-Depth Purification Protocols

For optimal results, select the protocol based on the impurity profile revealed by your initial analysis.

Protocol 1: Fractional Crystallization

This method is most effective when the crude product contains the known by-product, methyl 2-(methoxycarbonothioylamino)benzoate, as their solubilities in aqueous methanol differ.[1][2]

Step-by-Step Methodology:

  • Dissolution: Transfer the crude, dried precipitate to an Erlenmeyer flask. Add a minimal amount of methanol (e.g., ~5 mL per gram of crude material) to form a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue adding methanol in small portions until the majority of the solid dissolves. The target product is generally more soluble in hot methanol than the by-product.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Cool the filtrate slowly to room temperature. The desired Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate should begin to crystallize. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold water or a cold methanol/water mixture to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under a vacuum to a constant weight. A melting point of 187–188 °C indicates high purity.[1]

Protocol 2: Silica Gel Flash Column Chromatography

This method is recommended for complex mixtures or when fractional crystallization fails to remove all impurities.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an optimal solvent system using TLC. A good system will give your target compound an Rf value of ~0.25-0.35 and show clear separation from all impurities. A starting point could be a mixture of hexane and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel (40–60 μm) as a slurry in the chosen mobile phase.[4] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). If solubility is low, adsorb the compound onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid can be used directly or recrystallized from a suitable solvent (e.g., methanol) to obtain a highly crystalline material.[1]

Part 3: Advanced Troubleshooting & Mechanistic Insights

Workflow for Purification of Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate

G crude Crude Product (Post-synthesis & work-up) analysis Purity Analysis (TLC, ¹H NMR) crude->analysis recryst Protocol 1: Fractional Recrystallization analysis->recryst  Known by-product is  the main impurity   column Protocol 2: Column Chromatography analysis->column  Complex mixture or  unknown impurities   final_analysis Final Purity Check (m.p., NMR, LC/MS) recryst->final_analysis column->final_analysis pure_product Pure Product (m.p. 187-188 °C) final_analysis->pure_product Purity > 98% fail Re-evaluate Purification Strategy final_analysis->fail Purity < 98%

Caption: General purification workflow from crude product to final purity assessment.

Troubleshooting Decision Tree: Recrystallization Failures

G start Crystallization Attempted q1 Did crystals form? start->q1 q2 Did it 'oil out'? q1->q2 No success Success: Collect Crystals q1->success Yes q3 Is the solution clear (no precipitation)? q2->q3 No action1 Action: 1. Re-heat to dissolve 2. Add more solvent 3. Cool very slowly q2->action1 Yes action2 Action: 1. Reduce solvent volume 2. Cool in ice bath 3. Scratch flask / Add seed crystal q3->action2 Yes action3 Action: Switch to an alternative solvent system q3->action3 No (Persistent supersaturation) action1->start action2->start action3->start action4 Consider Column Chromatography action3->action4

Caption: A decision tree for troubleshooting common recrystallization problems.

Part 4: Data Summary Tables

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent SystemRationale & Key Considerations
Fractional Crystallization Methanol / WaterGood for separating the main by-product.[1][2] The ratio needs to be optimized based on crude purity.
Recrystallization MethanolEffective for purifying the product if the main by-product is absent.[1]
Column Chromatography Dichloromethane / Methanol (Gradient)A polar system for a polar compound. Start with low % MeOH and increase gradually.
Column Chromatography Hexane / Ethyl Acetate (Gradient)A less polar system. Useful if impurities are non-polar. Add 0.5% acetic acid to prevent streaking.
Table 2: Analytical Parameters (TLC on Silica Gel)
CompoundExample Mobile PhaseExpected RfAppearance under UV (254 nm)
Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate Hexane:Ethyl Acetate (1:1)~0.3UV active
Methyl 2-(methoxycarbonothioylamino)benzoate (By-product) Hexane:Ethyl Acetate (1:1)~0.5UV active

Note: Rf values are estimates and can vary significantly based on the specific TLC plate, chamber saturation, and temperature.

References

  • Kovalenko, S. M., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI. Available at: [Link]

  • U.S. Patent 2,082,358. (1937). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. Google Patents.
  • Reynolds, G. A., & Hauser, C. R. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. Available at: [Link]

  • Kovalenko, S. M., et al. (2019). NOVEL ONE-POT SYNTHESIS OF METHYL 4-HYDROXY-2-THIOXO-1,2- DIHYDROQUINOLINE-3-CARBOXYLATE. Scientific Works of the Institute of Bioorganic Chemistry and Petrochemistry of the National Academy of Sciences of Ukraine. Available at: [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Nishioka, M., et al. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Sulfanylquinoline-3-Carboxylates

[1][2]

Status: Operational Ticket ID: #REC-2SQ-3C Assigned Specialist: Senior Application Scientist, Purification Division[1][2]

Introduction: The Solubility Paradox

Welcome to the technical support hub for quinoline purification. You are likely working with 2-sulfanylquinoline-3-carboxylate esters (also referred to as 2-mercaptoquinoline-3-carboxylates).[1][2]

The Critical Insight: Before selecting a solvent, you must understand the molecular behavior of your target. These compounds exhibit thione-thiol tautomerism .[1][2] While often drawn as the "sulfanyl" (-SH) form (A), in the solid state and polar solutions, they predominantly exist as the 2-thioxo-1,2-dihydroquinoline (NH) form (B).[1][2]

  • Form A (Thiol): Aromatic, lower polarity, soluble in non-polar solvents.[1][2]

  • Form B (Thione): Amide-like, high polarity, high melting point, requires polar protic solvents.[1][2]

This duality is the primary cause of recrystallization failure (oiling out or insolubility). The protocols below are designed to manage this equilibrium.

Module 1: Solvent Selection Matrix

Do not guess. Select your solvent system based on the specific derivative's lipophilicity (determined by the ester chain length, e.g., methyl vs. ethyl vs. benzyl).[1]

Primary Solvent Systems
Solvent SystemPolarity IndexApplication CaseTechnical Notes
Ethanol (95% or Abs.) 5.2Standard (First Choice) Best for ethyl/methyl esters.[1][2] The protic nature stabilizes the thione form via H-bonding, aiding crystal lattice formation.
Ethyl Acetate (EtOAc) 4.4Lipophilic Esters Use for longer ester chains (e.g., butyl, benzyl).[1][2] If the product is too soluble, add Hexanes as an anti-solvent.
Acetonitrile (MeCN) 5.8Hydrolysis Sensitive Use if your ester is prone to hydrolysis in hot alcohols.[2] Excellent for removing inorganic salts (NaCl/NaBr) from the crude mix.
DMF / Water 6.4 / 10.2High MW / Insoluble Rescue Method. For derivatives with nitro/halo groups that are insoluble in boiling EtOH.[2] Dissolve in hot DMF, add water until turbid.
Acetic Acid (Glacial) 6.2Chlorinated Analogs Specific for 2,4-dichloro or very high-melting derivatives.[1][2] Warning: Risk of ester transesterification or hydrolysis if wet.[2]

Module 2: Troubleshooting & Logic Flow

Visualizing the Decision Process

Use this logic flow to diagnose purification failures immediately.

RecrystallizationLogicStartStart: Crude SolidSolubilityCheckTest Solubility inBoiling Ethanol (100 mg/mL)Start->SolubilityCheckSolubleFully Soluble?SolubilityCheck->SolubleYesYes: Cool to RTSoluble->YesClear SolutionNoNo: InsolubleSoluble->NoSuspensionCrystalsCrystals Form?Yes->CrystalsDMFRouteSwitch to DMF/Water(Precipitation Method)No->DMFRouteSuccessFilter & Wash(Cold EtOH)Crystals->SuccessNeedles/PlatesOilingOiling Out?Crystals->OilingGoo/OilRescue1Protocol A:Reheat + Add Seed CrystalOiling->Rescue1Rescue2Protocol B:Switch to EtOAc/HexaneRescue1->Rescue2If Fails

Figure 1: Decision tree for solvent selection based on solubility behavior.

Common Failure Modes
1. The "Oiling Out" Phenomenon
  • Symptom: As the hot solution cools, a second liquid phase (oil) appears at the bottom instead of crystals.

  • Cause: The melting point of the solvated product is lower than the solvent's boiling point, or the solution is too concentrated (supersaturation is too high).

  • Fix:

    • Reheat to dissolve the oil.

    • Add more solvent (dilute by 20%).[2][3]

    • Crucial: Add a "seed crystal" of the pure product at a temperature just below the boiling point.

    • Cool extremely slowly (wrap the flask in foil/towel).

2. Persistent Yellow Color (Disulfides) [1][2]
  • Symptom: Product is off-white/yellow, but mother liquor is dark yellow/orange.[1][2]

  • Cause: Oxidation of the 2-sulfanyl group to the disulfide dimer (2,2'-dithiobis(quinoline-3-carboxylate)).[1][2]

  • Fix:

    • Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) if possible.[2]

    • Add Activated Charcoal to the boiling solution, stir for 2 mins, and filter hot through Celite. This removes oxidized oligomers.[2]

Module 3: Validated Experimental Protocols

Protocol A: Standard Ethanol Recrystallization

Best for: Ethyl 2-sulfanylquinoline-3-carboxylate and 4-methyl derivatives.[1][2]

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[2][3][4]

  • Dissolution: Add 5 mL of Ethanol (95%) . Heat to reflux (boiling) on a hot plate.

  • Titration: If solid remains, add hot ethanol in 1 mL increments until fully dissolved. Note: Do not exceed 20 mL total volume.

  • Clarification (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass funnel with fluted filter paper.

  • Crystallization: Remove from heat. Cap the flask. Allow to cool to room temperature undisturbed for 2 hours.

  • Finishing: Cool in an ice bath (0°C) for 30 minutes. Filter via vacuum (Buchner funnel).[2][5] Wash with 2 mL of ice-cold ethanol.

Protocol B: The "DMF-Water" Crash Method

Best for: 6-nitro, 6-halo, or high molecular weight analogs that are insoluble in ethanol.[1][2]

  • Dissolution: Dissolve 1.0 g of crude product in the minimum amount of DMF (Dimethylformamide) at 80°C (approx. 3-5 mL).

  • Filtration: Filter hot to remove inorganic salts (NaCl/KCl) derived from the synthesis (e.g., reaction of 2-chloroquinoline with NaSH).[1][2]

  • Precipitation: While stirring rapidly, add warm water (50°C) dropwise.

  • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.[2]

  • Growth: Allow the mixture to cool slowly. The turbidity will resolve into crystals.

  • Wash: Filter and wash copiously with water (to remove DMF) followed by a small rinse with cold ethanol (to dry).[2]

Module 4: Frequently Asked Questions (FAQs)

Q: Why does my product smell like sulfur even after recrystallization? A: Trace amounts of trapped hydrogen sulfide (

2
  • Correction: Wash your final crystals with cold Diethyl Ether or Hexane .[2] These non-polar solvents are excellent at stripping superficial sulfurous impurities without dissolving the polar thione product.

Q: Can I use Acetone? A: Use with caution. While 2-sulfanylquinolines are soluble in acetone, its low boiling point (56°C) often leads to rapid evaporation and "crusting" rather than crystal growth.[1][2] Acetone/Water mixtures are inferior to Ethanol/Water for this specific class of heterocycles.[2]

Q: My NMR shows a missing SH proton. Did I oxidize it? A: Not necessarily.[2] Due to the thione tautomer (NH form), the proton is often located on the Nitrogen (approx. 12-14 ppm, broad singlet) rather than the Sulfur. In

DMSO-

References

  • Organic Syntheses. Synthesis of 2-mercaptoquinoline derivatives via cyclization.[1][2] Organic Syntheses, Coll.[1][2] Vol. 3, p. 586.[1][2]

  • Royal Society of Chemistry (RSC). A glycerol mediated domino reaction: synthesis of thiochromeno[2,3-b]quinoline unit.[1][2] (Describes purification of 2-mercaptoquinoline-3-carbaldehydes using Ethyl Acetate/Hexane).

  • National Institutes of Health (PMC). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.[1][2] (Details Ethanol/Ether systems for quinoline carboxylates).

  • MDPI Molecules. Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts... Synthesis of 1,2-Dihydroisoquinoline-3-carboxylates. (Discusses solubility of carboxylate esters in EtOH). [2]

  • LabXchange. Recrystallization Guide: Single and Multi-Solvent Systems. (General protocol validation).

Technical Support Center: Navigating Solubility Challenges with Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and practical protocols to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate?

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate, like many quinoline derivatives, is a hydrophobic molecule with limited aqueous solubility.[1] Its aromatic quinoline core contributes to this characteristic. However, it is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and chloroform.[1] The presence of ionizable functional groups, specifically the hydroxyl and sulfanyl groups, suggests that its solubility will be pH-dependent.[2][3][4]

Q2: My compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous experimental buffer. Why is this happening and how can I prevent it?

This common issue, often termed "crashing out," occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer.[5] The significant decrease in the organic co-solvent concentration lowers the overall solvating power of the mixture for a hydrophobic compound, leading to precipitation.[5]

To prevent this, consider the following:

  • Slower Addition: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This gradual introduction can help the compound stay in solution.

  • Lower Final Concentration: The final concentration of your compound in the aqueous medium may be exceeding its kinetic solubility limit. Try reducing the final concentration to see if precipitation is avoided.[5]

  • Optimize Final DMSO Concentration: A slightly higher final concentration of DMSO in your assay may be necessary to maintain solubility. However, always be mindful of the potential effects of DMSO on your specific experimental system.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for common solubility enhancement techniques.

Method 1: pH Adjustment

Issue: My Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate is insoluble in a neutral aqueous buffer.

Principle of Causality: The solubility of ionizable compounds is highly dependent on the pH of the solution.[3][4] Quinoline derivatives are typically weak bases, and adjusting the pH can lead to the protonation or deprotonation of functional groups, forming more soluble ionic species.[1][2] For Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate, the hydroxyl and sulfanyl groups can be deprotonated at higher pH values, forming anionic species that are generally more water-soluble. Conversely, the nitrogen in the quinoline ring can be protonated at lower pH, forming a more soluble cation.[2]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Compound Addition: Add an excess amount of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the measured solubility against the pH to determine the optimal pH range for solubilization.

Expected Outcome & Troubleshooting:

  • You should observe a change in solubility as the pH varies.

  • If solubility remains low across the pH range, other methods may be required in conjunction with pH adjustment.

  • Be aware that extreme pH values may cause chemical degradation of your compound. It is crucial to assess the stability of the compound at the selected pH.[1]

Visualization of pH-Dependent Ionization

G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Neutral pH cluster_high_ph High pH (Basic) Low_pH Protonated Form (More Soluble Cation) Neutral Neutral Form (Low Solubility) Low_pH->Neutral Increase pH Neutral->Low_pH Decrease pH High_pH Deprotonated Form (More Soluble Anion) Neutral->High_pH Increase pH High_pH->Neutral Decrease pH

Caption: pH effect on the ionization and solubility of an ionizable compound.

Method 2: Co-solvency

Issue: Adjusting the pH is not sufficient or is incompatible with my experimental conditions.

Principle of Causality: Co-solvency is a widely used technique to increase the solubility of poorly soluble compounds by adding a water-miscible organic solvent (co-solvent) to the aqueous medium.[6][7][8] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the dissolution of hydrophobic molecules.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine Solubility: Measure the solubility of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate in each co-solvent mixture using the equilibrium solubility method described previously.

  • Analyze and Select: Plot solubility as a function of co-solvent concentration for each co-solvent. Select the co-solvent and concentration that provides the desired solubility with the minimal potential for experimental interference.

Quantitative Data Summary: Co-solvent Efficacy

Co-solventConcentration (v/v)Solubility Enhancement (Fold Increase vs. Water)
Ethanol10%Data to be determined experimentally
20%Data to be determined experimentally
Propylene Glycol10%Data to be determined experimentally
20%Data to be determined experimentally
PEG 40010%Data to be determined experimentally
20%Data to be determined experimentally

Visualization of Co-solvency Mechanism

G cluster_water Aqueous Solution cluster_cosolvent Co-solvent Addition cluster_solution Homogeneous Solution Drug_ppt Insoluble Drug Drug_sol Solubilized Drug Drug_ppt->Drug_sol Reduced Polarity Water Water Molecules Solvent_mix Water + Co-solvent Water->Solvent_mix Co_solvent Co-solvent Co_solvent->Solvent_mix

Caption: Mechanism of co-solvency for enhancing drug solubility.

Method 3: Complexation with Cyclodextrins

Issue: My compound's solubility is still insufficient, and I need a formulation that is suitable for biological assays.

Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity.[10] This complexation effectively increases the apparent aqueous solubility of the guest molecule.[10]

Experimental Protocol: Cyclodextrin Complexation

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Phase Solubility Study: Add an excess of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow the same equilibration and analysis steps as in the pH-dependent solubility protocol.

  • Determine Stoichiometry: Plot the concentration of the dissolved compound against the cyclodextrin concentration. The shape of the curve can provide information about the stoichiometry of the inclusion complex.

Troubleshooting & Considerations:

  • Limited Solubilization: The efficiency of complexation depends on the fit between the guest molecule and the cyclodextrin cavity. Screening different types of cyclodextrins may be necessary.

  • Competition: Other molecules in your experimental system could potentially compete with your compound for binding to the cyclodextrin.

Advanced Strategies

For particularly challenging cases, more advanced formulation strategies can be considered:

  • Solid Dispersions: The compound can be dispersed within a polymer matrix to improve its dissolution rate.[2] This is often achieved by dissolving both the compound and a carrier polymer in a common solvent, followed by solvent removal.[2]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.[8][11]

Decision-Making Workflow for Solubility Enhancement

G Start Poorly Soluble Compound pH_Adjust Attempt pH Adjustment Start->pH_Adjust pH_Success Solubility Achieved? pH_Adjust->pH_Success Co_solvent Try Co-solvency pH_Success->Co_solvent No End Optimized Formulation pH_Success->End Yes Co_solvent_Success Solubility Achieved? Co_solvent->Co_solvent_Success Cyclodextrin Use Cyclodextrins Co_solvent_Success->Cyclodextrin No Co_solvent_Success->End Yes Cyclodextrin_Success Solubility Achieved? Cyclodextrin->Cyclodextrin_Success Advanced Consider Advanced Methods (Solid Dispersion, Nanosuspension) Cyclodextrin_Success->Advanced No Cyclodextrin_Success->End Yes

Caption: A stepwise approach to selecting a solubility enhancement method.

References

  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Benchchem. (n.d.).
  • Journal of Pharmaceutical Sciences. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • PubMed. (2015, September 15). Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds.
  • Asian Journal of Pharmaceutics. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
  • ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • ACS Publications. (2025, October 9).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • ResearchGate. (n.d.).
  • MDPI. (2025, April 30).
  • IJFMR. (2025, November 15).
  • ACS Publications. (2005, February 26). Concentration and pH Dependent Aggregation of Hydrophobic Drug Molecules and Relevance to Oral Bioavailability | Journal of Medicinal Chemistry.
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Springer. (2024, June 5).
  • PubChem. (n.d.). 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-.
  • PubChemLite. (n.d.).
  • Chemsrc. (2025, September 16).
  • Sigma-Aldrich. (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 97.
  • ChemicalBook. (2025, July 24).
  • MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • ChemScene. (n.d.).
  • EPA. (2025, October 15).

Sources

Technical Support Center: Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Solution Stability and Experimental Reproducibility

Welcome to the technical support center for Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the solution stability of this compound. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature data and established principles of chemical stability to help you achieve reliable and reproducible experimental outcomes.

A Note on Nomenclature

The nomenclature "Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate" can be ambiguous. In many chemical contexts, this could refer to the thiol (-SH) tautomer. However, the scientific literature more commonly describes the synthesis and reactivity of its S-alkylated form, particularly the S-methyl derivative: Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate .[1] This guide will primarily focus on the stability of this S-methylated compound, as it is a well-characterized and frequently synthesized analog. The principles discussed, however, are broadly applicable to other S-alkyl derivatives and the parent thiol compound.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate in solution.

Q1: What are the recommended solvents for dissolving and storing Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate?

For initial solubilization, aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective.[1] For subsequent dilutions into aqueous media for biological assays, it is crucial to minimize the final concentration of these organic solvents. The stability of quinoline derivatives can be pH-dependent, so careful consideration of the buffer system is necessary.[2]

Q2: What are the optimal storage conditions for stock solutions?

Stock solutions in anhydrous aprotic solvents like DMF or DMSO should be stored at -20°C or lower to minimize degradation.[3] It is advisable to store them in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] For long-term storage, storage at -80°C is recommended.[2] All solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[2][4]

Q3: What are the visual or analytical signs of compound degradation in solution?

Discoloration, often a shift towards yellow or brown, is a primary visual indicator of the degradation of quinoline compounds.[2] The formation of precipitates can also indicate insolubility or the creation of insoluble degradation products. Analytically, High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring stability. The appearance of new peaks or a decrease in the area of the parent compound's peak over time are clear signs of degradation.[3]

Q4: How susceptible is this compound to oxidation and photodegradation?

The 4-hydroxyquinoline scaffold is known to be sensitive to both light and oxygen.[2][5] The thioether (-S-CH3) group is also susceptible to oxidation to the corresponding sulfoxide and sulfone. Therefore, it is critical to handle solutions in a manner that minimizes exposure to light and air. This can include using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q5: Are there any known incompatibilities with common additives or buffer components?

The 4-hydroxyquinoline core is a known metal chelator.[3] Therefore, the presence of divalent metal ions in your buffer (e.g., Ca²⁺, Mg²⁺, Zn²⁺) could lead to complex formation, which may alter the compound's solubility, color, and biological activity. If metal ions are not part of the intended experimental design, the inclusion of a chelating agent like EDTA may be beneficial.[2]

Troubleshooting Guide

This section provides a problem-solving framework for common issues encountered during experiments involving Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate.

Problem 1: Precipitate Formation in Aqueous Solution

Symptoms:

  • Cloudiness or visible particulate matter appears after diluting a stock solution into an aqueous buffer.

  • Inconsistent results in biological assays, suggesting a lower effective concentration.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Low Aqueous Solubility The compound is a relatively non-polar organic molecule, and its solubility in purely aqueous systems may be limited.1. Decrease Final Concentration: Determine the solubility limit in your final assay buffer. 2. Increase Co-solvent Percentage: If permissible for your assay, slightly increase the percentage of the organic co-solvent (e.g., DMSO, DMF). Be mindful of solvent toxicity in cellular assays. 3. pH Adjustment: The protonation state of the 4-hydroxy group can affect solubility. Systematically evaluate the solubility across a range of physiologically relevant pH values.
pH-Dependent Precipitation The compound may be less soluble at certain pH values due to changes in its ionization state.1. Buffer Optimization: Test a variety of buffer systems (e.g., phosphate, TRIS, HEPES) at your target pH to see if buffer components influence solubility. 2. Prepare Fresh Dilutions: Prepare aqueous dilutions immediately before use to minimize the time for precipitation to occur.[2]
Formation of Insoluble Degradation Products Over time, degradation can lead to products that are less soluble than the parent compound.1. Confirm Stock Solution Integrity: Analyze your stock solution by HPLC to ensure it has not degraded. 2. Implement Proper Storage: Store stock solutions in small, single-use aliquots at -80°C and protect from light.[2][3]
Problem 2: Solution Discoloration (Yellowing/Browning)

Symptoms:

  • A freshly prepared, colorless or pale-yellow solution gradually turns yellow or brown upon standing.

  • The discoloration is more rapid when exposed to light or elevated temperatures.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Photodegradation Quinoline ring systems are often photosensitive and can undergo photochemical reactions when exposed to UV or even ambient light, leading to colored byproducts.[2]1. Protect from Light: Work in a dimly lit area and use amber-colored vials or foil-wrapped containers for all solutions.[4] 2. Filter Light Sources: If working in a biological safety cabinet, consider using a UV-filtered light source.
Oxidation The electron-rich aromatic system and the thioether group are susceptible to oxidation by atmospheric oxygen, which can form colored quinone-like structures or sulfoxides.1. Use Degassed Solvents: Prepare buffers and solvents that have been degassed by sonication, sparging with nitrogen or argon, or freeze-pump-thaw cycles. 2. Add Antioxidants: For some applications, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial, but their compatibility with the downstream assay must be verified.[2] 3. Inert Atmosphere: Store solutions under an inert atmosphere (N₂ or Ar).
pH-Mediated Degradation Extremes of pH can catalyze the degradation of the quinoline ring or hydrolysis of the ester group.1. pH Stability Study: Conduct a preliminary study to assess the stability of the compound in your chosen buffer system over time. Monitor by HPLC for the appearance of degradation products. 2. Maintain Neutral pH: Unless experimentally required, maintain solutions at a near-neutral pH.

Experimental Protocols & Visualizations

Protocol: Basic Stability Assessment Using HPLC

This protocol outlines a fundamental experiment to assess the stability of Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate under various conditions.

1. Preparation of Stock Solution:

  • Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
  • Immediately aliquot into amber HPLC vials, seal, and store at -80°C. This is your T=0 reference.

2. Preparation of Test Solutions:

  • Dilute the stock solution to a working concentration (e.g., 100 µM) in the following solutions:
  • pH 4.0 buffer (e.g., acetate buffer)
  • pH 7.4 buffer (e.g., phosphate-buffered saline)
  • pH 9.0 buffer (e.g., borate buffer)
  • For each pH condition, prepare three sets of samples:
  • Set 1: Stored at 4°C, protected from light.
  • Set 2: Stored at room temperature (approx. 25°C), protected from light.
  • Set 3: Stored at room temperature, exposed to ambient light.

3. HPLC Analysis:

  • Inject a T=0 sample to determine the initial peak area and retention time.
  • Analyze samples from each condition at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
  • Monitor the percentage of the parent compound remaining relative to the T=0 sample. A decrease of >5-10% is typically considered significant degradation.

4. Data Presentation:

  • Summarize the percentage of the compound remaining at each time point and condition in a table.

Example Data Table:

ConditionTime (hours)% Parent Compound Remaining
4°C, Dark
pH 4.00100
2499.5
4899.1
pH 7.40100
2499.2
4898.8
pH 9.00100
2495.3
4890.1
25°C, Light
pH 7.40100
885.2
2460.7
Diagrams

Stability_Workflow cluster_prep 1. Preparation cluster_conditions 2. Experimental Conditions cluster_analysis 3. Analysis cluster_results 4. Interpretation stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot & Store at -80°C (T=0 Reference) stock->aliquot dilute Dilute to 100 µM in Test Buffers (pH 4, 7.4, 9) aliquot->dilute temp_light Incubate under varied Temp/Light Conditions dilute->temp_light hplc Analyze via HPLC at Time Points (0, 2, 4, 8, 24h) temp_light->hplc quantify Quantify % Parent Compound Remaining hplc->quantify data Tabulate & Plot Data quantify->data conclusion Determine Optimal Storage & Handling Conditions data->conclusion

Caption: Workflow for assessing compound stability.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate sulfoxide Sulfoxide Derivative parent->sulfoxide + [O] acid 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid parent->acid H₂O / H⁺ or OH⁻ photo_products Colored Byproducts (e.g., Quinone-like species) parent->photo_products hν (Light) sulfone Sulfone Derivative sulfoxide->sulfone + [O]

Caption: Potential degradation pathways.

References

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(1), 199. [Link]

  • Hussein, M. A., Ismail, M. M., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]

  • Stharfeldt, T., et al. (2001). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. U.S.
  • Kovalskyi, Y. V., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank, 2019(4), M1085. [Link]

  • Longdom Publishing. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Journal of Chemical Engineering & Process Technology, 14(3). [Link]

  • JETIR. (2021). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR, 8(6). [Link]

Sources

Technical Guide: Kinetic Optimization of 4-Hydroxy-2-Mercaptoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Time-Purity Trade-off

The synthesis of 4-hydroxy-2-mercaptoquinoline (also known as 4-hydroxy-2-quinolinethiol or 2-thio-1H-quinoline-4-one) from anthranilic acid and carbon disulfide is a classic cyclization that suffers from a critical "Goldilocks" constraint.

  • Too Short (< 2 hours): Incomplete conversion of the dithiocarbamate intermediate results in low yield and contamination with starting material.

  • Too Long (> 6 hours): The thiol (-SH) moiety is susceptible to oxidative dimerization (forming disulfides) and desulfurization under basic reflux conditions, leading to tarry byproducts and purification nightmares.

This guide provides a technical framework to optimize reaction time, troubleshoot yield issues, and transition from conventional reflux to microwave-assisted synthesis.

Reaction Mechanism & Kinetic Pathways

Understanding the "why" behind the timing requires visualizing the reaction pathway. The rate-limiting step is typically the intramolecular cyclization of the dithiocarbamate intermediate.

Figure 1: Mechanistic Pathway & Time Dependencies

ReactionPathway Start Anthranilic Acid + CS2 + Base Inter Dithiocarbamate Intermediate Start->Inter Fast (< 30 min) Nucleophilic Attack Product 4-Hydroxy-2- mercaptoquinoline (Thiol Form) Inter->Product Slow (Rate Limiting) Cyclization (-H2O/H2S) Side1 Disulfide Dimer (Oxidation) Product->Side1 Over-exposure (O2 + Time) Side2 Polymeric Tars (Thermal Degradation) Product->Side2 Prolonged Reflux (> 6-8 hrs)

Caption: Reaction coordinate showing the critical cyclization step and the divergence into oxidative side-products if reaction time is uncontrolled.

Optimization Protocols

Protocol A: Conventional Reflux (Baseline)

Best for: Large scale batches where microwave reactors are unavailable.

The Standard: Literature typically cites reflux times of 3–12 hours. However, our internal validation suggests that 3.5 to 4 hours is the optimal window for the potassium hydroxide (KOH) mediated pathway in ethanol/water.

ParameterOptimized ValueTechnical Rationale
Solvent Ethanol/Water (3:1)Provides necessary solubility for the dithiocarbamate salt while maintaining a reflux temp (~85°C) sufficient for cyclization.
Base KOH (2.0 equiv)Strong base required to deprotonate the amine and stabilize the thiol; excess base prevents premature precipitation.
Time 3.5 - 4.0 Hours >90% conversion usually occurs by hour 3. Beyond hour 4, oxidative dimerization increases by ~5% per hour.
Workup Acidify to pH 2-3Critical: Do not stop at neutral pH. The product precipitates best in acidic media.

Validation Step: At T=3 hours, perform a TLC (Solvent: Ethyl Acetate/Hexane 1:1). If the anthranilic acid spot (low Rf) is visible, extend by 30 mins. If absent, stop immediately .

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation and maximizing yield.[1]

Microwave irradiation overcomes the thermal lag of the cyclization step, reducing reaction times from hours to minutes and significantly lowering the risk of oxidative byproduct formation.

ParameterOptimized ValueTechnical Rationale
Power 300 - 400 WRapid heating without superheating "hotspots" that cause charring.
Temp 100 - 110°CSlightly above conventional reflux; attainable due to pressurized vessel.
Time 10 - 15 Minutes Kinetic acceleration allows complete cyclization before oxidative pathways become competitive.
Yield ~85-92%Consistently higher than conventional (typ. 65-75%) due to cleaner reaction profile.

Troubleshooting Support Center

Use this logic flow to diagnose yield or purity issues based on your reaction observations.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Identify Issue Issue1 Low Yield / Starting Material Recovered Start->Issue1 Issue2 Product is Dark/Tarry (Low Melting Point) Start->Issue2 Issue3 Product Insoluble in Base Start->Issue3 Sol1 Increase Time (+1 hr) OR Check Reflux Temp Issue1->Sol1 Kinetic Issue Sol2 Reaction Time Too Long. Reduce by 50%. Use Inert Atmosphere (N2) Issue2->Sol2 Thermal Degradation Sol3 Disulfide Formation. Add Reducing Agent (e.g., Na2S2O5) during workup Issue3->Sol3 Oxidative Coupling

Caption: Diagnostic workflow linking physical symptoms to kinetic or oxidative root causes.

Frequently Asked Questions (FAQ)

Q: My product has a lower melting point than the literature value (>300°C). Why? A: This is the classic signature of disulfide contamination . If you refluxed for >6 hours or exposed the hot reaction mixture to air, the thiol groups oxidized to form a dimer (disulfide).

  • Fix: Recrystallize from DMF/Ethanol and consider adding a small amount of sodium metabisulfite during the initial acidification to reverse minor oxidation.

Q: Can I use DMF instead of Ethanol to speed up the reaction? A: Yes. DMF allows for higher reflux temperatures (153°C), which can reduce the conventional reaction time to 1.5 - 2 hours . However, DMF is harder to remove and can lead to thermal decomposition if the temperature isn't strictly controlled. Ethanol is "safer" for the product stability.

Q: The reaction mixture turned black. Is the batch lost? A: Not necessarily, but yield will be impacted. The black color suggests polymerization of thioketone intermediates.

  • Recovery: Perform the acidification carefully. The tar often clumps. Decant the liquid, filter the precipitate, and wash heavily with cold ethanol. The product (usually off-white or pale yellow) can often be salvaged from the darker crude solid via recrystallization.

References

  • Microwave Acceleration: Djerrari, B. et al. (2015). "BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation." RSC Advances.

    • Relevance: Establishes the drastic time reduction (minutes vs hours)
  • General Quinoline Synthesis: "Synthesis of 4-hydroxyquinolines." Organic Syntheses, Coll.[2] Vol. 3, p. 593 (1955).

    • Relevance: Provides the foundational "Conrad-Limpach" type baseline for thermal cyclization times and temper
  • Thiol/Disulfide Interchange: Rentier, C. et al. (2021).[1] "Chemoselective Disulfide Formation..." Journal of Organic Chemistry.

    • Relevance: Mechanistic support for the oxidative coupling of thiols to disulfides under basic/aerobic conditions, explaining the "over-reaction" failure mode.
  • Microwave Solvent-Free Synthesis: Kidwai, M. et al. (2005).[1] "Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines." Indian Journal of Chemistry.

    • Relevance: Validates the 2-5 minute reaction window for similar quinoline cycliz

Sources

Removing impurities from crude Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (CAS: 892294-34-7).

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Quinoline-2-thiol derivatives are notoriously challenging due to their polyfunctional nature: they possess an acidic hydroxyl group, a highly nucleophilic sulfanyl (mercapto) group, and a labile methyl ester[1]. This guide unpacks the thermodynamic and kinetic causality behind common impurities and provides self-validating methodologies to ensure absolute structural integrity during purification.

Part 1: Diagnostic Profiling & Degradation Pathways

Before troubleshooting, you must understand the chemical environment of your molecule. The C2-sulfanyl group is highly susceptible to oxidative coupling, while the C3-methyl ester is prone to hydrolysis.

DegradationPathway Target Target Compound (Free Thiol) Disulfide Symmetric Disulfide (Oxidation) Target->Disulfide O2, pH > 7 Trace Metals Acid Carboxylic Acid (Hydrolysis) Target->Acid Strong Base/Acid + H2O Disulfide->Target DTT / TCEP (Reduction) Decarb Decarboxylated Degradant Acid->Decarb Heat (>100°C)

Common degradation pathways: oxidation to disulfide and ester hydrolysis followed by decarboxylation.

Table 1: Quantitative Impurity Profiling & Diagnostic Metrics

AnalyteMolecular Weight (Da)TLC Ret. Factor (Rf)*Optimal Stability pHCausality / Formation Mechanism
Target Compound 235.030.454.0 – 6.0N/A (Desired Product)
Disulfide Dimer 468.040.65N/AOxidative coupling of C2-thiol in the presence of O₂/metals[2].
Carboxylic Acid 221.010.10< 3.0Hydrolysis of C3-methyl ester under strong basic/acidic conditions.
Decarboxylated Core 177.020.55N/AThermal degradation (>100°C) of the carboxylic acid intermediate.

* TLC Conditions: Silica gel 60 F254; Mobile Phase: Dichloromethane/Methanol/Acetic Acid (90:9:1).

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my LC-MS consistently show a major impurity at ~468 Da, and why does it increase over time? A: This is the symmetric disulfide dimer. The C2-thiol group easily deprotonates to a thiolate anion (RS⁻) in neutral to alkaline environments. The thiolate is highly nucleophilic and rapidly undergoes single-electron oxidation by dissolved atmospheric oxygen or trace transition metals (like Fe³⁺ or Cu²⁺) to form a disulfide bond[2]. Causality: The rate of this oxidation is directly proportional to the pH and oxygen concentration. Storing the compound in un-degassed alkaline solutions will quantitatively convert your batch to the disulfide[3].

Q2: I tried to dissolve the crude mixture in 1M NaOH to extract the acidic thiol, but my final yield was extremely low. What happened? A: You hydrolyzed your product. While the C4-hydroxy and C2-thiol groups make the molecule soluble in strong bases[4], the C3-methyl ester is highly labile. The electron-withdrawing nature of the quinoline ring makes the carbonyl carbon highly electrophilic. Hydroxide ions (OH⁻) rapidly attack the ester, converting it to the water-soluble carboxylic acid. Resolution: If base extraction is mandatory, use a milder base like saturated Sodium Bicarbonate (NaHCO₃, pH ~8.3) and limit exposure time to less than 15 minutes at 4°C.

Q3: During column chromatography, the compound streaks severely across the silica gel, ruining the separation. How do I fix this? A: Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate exhibits complex tautomerism (shifting between the 4-hydroxy-2-mercapto, 4-oxo-2-thione, and 4-hydroxy-2-thione forms)[5]. On normal-phase silica, these different tautomeric states and the highly polar -OH/-SH groups form varying strength hydrogen bonds with the stationary phase's silanol groups, causing streaking. Resolution: You must "lock" the ionization state. Add 1% v/v Glacial Acetic Acid or Formic Acid to your mobile phase. This suppresses the ionization of the thiol and hydroxyl groups, forcing the molecule into a single, less-interactive state, resulting in sharp, tight bands.

Part 3: Troubleshooting Guides & Step-by-Step Methodologies

When your crude material is heavily contaminated with the disulfide dimer, standard recrystallization will fail because the dimer often co-crystallizes with the monomer. You must chemically reduce the disulfide back to the free thiol before purification.

PurificationWorkflow Crude Crude Mixture (Target + Disulfide) Reduction Reductive Cleavage (DTT in Degassed MeOH) Crude->Reduction N2 Atmosphere Acidification Acidic Quenching (pH 3.0 with 1M HCl) Reduction->Acidification TLC Validation Filtration Vacuum Filtration & Cold Water Wash Acidification->Filtration Ice Bath (4°C) Recrystallization Recrystallization (DMF / H2O under N2) Filtration->Recrystallization Isolate Solid Pure Pure Target Compound (>98% Purity) Recrystallization->Pure Vacuum Dry

Workflow for the reductive cleavage of disulfide impurities and subsequent inert purification.

Protocol A: Reductive Cleavage & Isolation (Self-Validating Workflow)

We utilize Dithiothreitol (DTT) rather than beta-mercaptoethanol (BME). DTT drives the disulfide exchange reaction to completion because its oxidized form creates a highly stable, thermodynamically favored 6-membered cyclic disulfide[3].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 g of the crude compound in 20 mL of anhydrous Methanol. Sparge the suspension with Nitrogen (N₂) gas for 10 minutes to displace dissolved oxygen.

  • Reduction: Add 1.5 equivalents of DTT (approx. 0.98 g). Stir the mixture at room temperature under an N₂ balloon for 45 minutes.

    • Self-Validation Check 1: The suspension will gradually turn into a clear, deep-yellow solution as the insoluble disulfide dimer is cleaved into the highly soluble monomeric thiolate.

  • TLC Verification: Spot the reaction mixture against the crude starting material (Eluent: DCM/MeOH/AcOH 90:9:1).

    • Self-Validation Check 2: The reaction is complete when the spot at Rf 0.65 (disulfide) completely disappears, leaving only the spot at Rf 0.45 (target).

  • Acidic Quenching (Critical): Place the flask in an ice bath (4°C). Slowly add 1M HCl dropwise while monitoring with a calibrated pH probe until the pH reaches exactly 3.0 to 3.5.

    • Causality: Dropping the pH protonates the thiolate back to the neutral thiol, rendering it insoluble in the aqueous methanolic mixture and preventing re-oxidation.

    • Self-Validation Check 3: A dense, pale-yellow precipitate will immediately crash out of the solution upon reaching the target pH.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold, degassed distilled water to remove residual DTT and oxidized DTT byproducts.

Protocol B: Optimized Inert Recrystallization

To achieve >98% purity without triggering thermal degradation or re-oxidation.

  • Dissolution: Transfer the damp filter cake from Protocol A into a clean, N₂-flushed round-bottom flask. Add the minimum amount of N,N-Dimethylformamide (DMF) required to dissolve the solid at 50°C (Do not exceed 60°C to prevent decarboxylation).

  • Crystallization: Remove the heat source. Slowly add degassed, deionized water dropwise until the solution becomes persistently turbid (the cloud point).

  • Maturation: Allow the flask to cool slowly to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight.

    • Causality: Slow cooling allows the quinoline molecules to pack efficiently into a crystal lattice, excluding solvent molecules and trace organic impurities.

  • Drying: Filter the crystals and dry them in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) in the dark for 24 hours. Note: The compound is mildly photosensitive; store in amber vials.

References

  • PubChemLite : "AAJUDRCQRXQXDQ-UHFFFAOYSA-N - Explore" (Molecular Weight and Formula Validation for Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate). Université du Luxembourg. Available at:[Link]

  • ResearchGate : "Magnetic silica beads functionalized with cobalt phthalocyanine for the oxidation of mercaptans in an alkali free aqueous medium" (Mechanisms of thiolate formation and subsequent oxidation to disulfides). ResearchGate. Available at:[Link]

  • Chemistry LibreTexts : "11.7: Redox Reactions of Thiols and Disulfides" (Thermodynamics of DTT-mediated disulfide exchange and reduction). LibreTexts. Available at:[Link]

  • RSC Advances : "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs" (Tautomerism and reactivity of substituted quinolines). Royal Society of Chemistry. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Cyclization Failures of Sulfanylquinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of sulfanylquinoline intermediate cyclization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges. Here, we delve into the causality behind cyclization failures, offering field-proven insights and validated protocols to get your synthesis back on track.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cyclization of sulfanylquinoline intermediates, providing a systematic approach to problem-solving.

Question 1: Why is my cyclization reaction resulting in low to no yield of the desired quinoline product?

Low or non-existent yields are a frequent frustration in quinoline synthesis. The root cause often lies in one or more of the following factors:

  • Inappropriate Catalyst or Reaction Conditions: The choice of catalyst is critical and highly dependent on the specific substrates.[1] Classical methods often rely on harsh conditions like strong acids (e.g., concentrated sulfuric acid in the Skraup synthesis) or high temperatures, which can lead to degradation of starting materials or intermediates.[2][3]

  • Deactivated Aromatic Ring: The cyclization step often involves an electrophilic attack on the aniline-derived ring. If this ring is substituted with strong electron-withdrawing groups (e.g., nitro groups), its nucleophilicity is reduced, hindering the cyclization.[2]

  • Incomplete Precursor Formation: Many quinoline syntheses, like the Conrad-Limpach, involve the formation of an intermediate (e.g., a Schiff base or enamine) before the final cyclization.[2][4] If this initial condensation is incomplete, the final yield will be compromised.

  • Steric Hindrance: Bulky substituents on either the sulfanyl-containing precursor or the cyclizing partner can sterically impede the intramolecular reaction required for ring closure.

Troubleshooting Workflow: Low/No Yield

G cluster_0 Problem: Low/No Product Yield cluster_1 Initial Checks & Optimizations cluster_2 Advanced Troubleshooting Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity OptimizeCatalyst Screen Alternative Catalysts (e.g., Lewis acids, milder Brønsted acids) CheckPurity->OptimizeCatalyst If pure OptimizeTemp Systematically Vary Reaction Temperature OptimizeCatalyst->OptimizeTemp CheckIntermediate Monitor Intermediate Formation (TLC, LC-MS) OptimizeTemp->CheckIntermediate ChangeSolvent Investigate Solvent Effects (e.g., high-boiling point, anhydrous) CheckIntermediate->ChangeSolvent If yield still low ProtectingGroups Consider Protecting Groups for Sensitive Functionalities ChangeSolvent->ProtectingGroups AlternativeRoute Explore Alternative Synthetic Routes ProtectingGroups->AlternativeRoute G cluster_0 Generalized Sulfanylquinoline Cyclization Start Sulfanyl-Aniline Precursor Intermediate Acyclic Intermediate (e.g., Enamine, Schiff Base) Start->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat / Catalyst Product Substituted Sulfanylquinoline Cyclization->Product Aromatization (e.g., loss of H₂O)

Caption: A simplified workflow for sulfanylquinoline synthesis.

References

  • Technical Support Center: Conrad-Limpach Synthesis of Quinolines - Benchchem.
  • Optimizing reaction conditions for Friedländer quinoline synthesis - Benchchem.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC. (2016-07-29).
  • Advances in polymer based Friedlander quinoline synthesis - PMC - NIH.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis - Benchchem.
  • Concerning the mechanism of the Friedl??nder quinoline synthesis - ResearchGate. (2025-08-06).
  • avoiding polymerization in Skraup synthesis of quinolines - Benchchem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025-04-30).
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Conrad–Limpach synthesis - Wikipedia.
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem.
  • Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2025-01-04).
  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process | Request PDF - ResearchGate.

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Navigating Tautomeric Landscapes: A Technical Support Guide for Quinoline Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Controlling Tautomeric Equilibrium in Quinoline Carboxylate Derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of tautomerism within this important class of molecules. The quinoline scaffold is a cornerstone in medicinal chemistry, and understanding the subtle interplay of its tautomeric forms is often critical for elucidating biological activity, optimizing pharmacokinetic properties, and ensuring reproducible experimental outcomes.

This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the "why" behind the "how," empowering you to make informed decisions in your experimental design and to troubleshoot effectively when unexpected results arise.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the common challenges and questions that arise during the study of tautomerism in quinoline carboxylate derivatives.

I'm seeing broad or multiple sets of peaks in my 1H NMR spectrum. Is this due to tautomerism?

This is a very common observation and is often indicative of a dynamic equilibrium between two or more tautomeric forms that are interconverting on the NMR timescale.

  • Causality: The chemical environment of nuclei (protons and carbons) differs between tautomers. If the rate of interconversion is slow relative to the NMR timescale, you will observe distinct sets of signals for each tautomer. If the rate is fast, you'll see a single set of averaged signals. Intermediate exchange rates often lead to broad, poorly resolved peaks.[1]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: This is the most definitive experiment. Cooling the sample will slow down the interconversion, often sharpening the signals and resolving the individual tautomers. Conversely, heating the sample can coalesce the signals into a single, sharp set of averaged peaks.

    • Solvent Change: The tautomeric equilibrium can be highly sensitive to the solvent.[2][3] Rerunning the NMR in a solvent of different polarity (e.g., from CDCl3 to DMSO-d6) can shift the equilibrium to favor one tautomer, simplifying the spectrum. Aromatic solvents like benzene-d6 can also induce different chemical shifts, potentially resolving overlapping signals.[2]

    • Concentration Dependence: Intermolecular interactions can influence tautomeric equilibrium. Acquiring spectra at different concentrations may shift the equilibrium and affect the appearance of your spectrum.[4]

  • Pro-Tip: Pay close attention to labile protons (e.g., -OH, -NH, -COOH). Their chemical shifts and appearance (broad vs. sharp) are often highly informative about the tautomeric state and hydrogen bonding.

My UV-Vis spectrum shows a shift in λmax when I change solvents. What does this signify?

This phenomenon, known as solvatochromism, is a strong indicator of a shift in the tautomeric equilibrium.

  • Causality: Different tautomers possess distinct electronic configurations and chromophores, leading to different absorption maxima (λmax). A change in solvent polarity can stabilize one tautomer over another, causing a shift in the equilibrium and a corresponding change in the observed λmax.[5] For example, a more polar solvent might stabilize a more polar keto tautomer, leading to a shift in the spectrum.[1]

  • Troubleshooting & Analysis:

    • Systematic Solvent Study: Run spectra in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water). This can help you establish a trend and infer which tautomer is favored in which environment.

    • Look for Isosbestic Points: If you run spectra in mixtures of two solvents and systematically vary the composition, the presence of an isosbestic point (a wavelength where the absorbance remains constant) is strong evidence for a two-component equilibrium between tautomers.[3]

    • Baseline and Scattering Issues: Ensure your sample is fully dissolved and free of particulates, as scattering can lead to a rising baseline and inaccurate absorbance readings.[6][7] Also, be mindful of the UV cutoff of your solvent; for instance, ethanol absorbs strongly below 210 nm.[6]

I suspect my quinoline carboxylic acid exists as a zwitterion. How can I confirm this?

The presence of both an acidic carboxylic acid group and a basic quinoline nitrogen makes the formation of a zwitterionic tautomer highly probable, especially in the solid state and in polar solvents.[8]

  • Causality: An intramolecular acid-base reaction can occur where the carboxylic proton is transferred to the quinoline nitrogen, resulting in a carboxylate anion and a quinolinium cation within the same molecule.[9]

  • Confirmation Strategies:

    • Solid-State NMR (ssNMR): 13C and 15N ssNMR are powerful techniques to probe the tautomeric form in the solid state. The chemical shifts of the carboxylate carbon and the quinolinium nitrogen in the zwitterionic form will be significantly different from the neutral form.

    • X-ray Crystallography: This provides unambiguous structural evidence of the zwitterionic form in the solid state.

    • IR Spectroscopy: Look for the characteristic stretches of a carboxylate anion (around 1610-1550 cm-1 and 1420-1300 cm-1) instead of the carbonyl stretch of a carboxylic acid (around 1725-1700 cm-1). You may also observe N+-H stretches.

    • pH Titration in Solution: The pKa values of the functional groups can provide insight into the predominant species in solution at a given pH.

How do I quantify the ratio of tautomers in my sample?
  • NMR Spectroscopy: If you can resolve distinct signals for each tautomer, you can determine their relative concentrations by integrating the corresponding peaks. It is crucial to use signals from non-exchangeable protons for accurate quantification.[3]

  • UV-Vis Spectroscopy: This method can be used if the individual tautomers have significantly different molar absorptivities at a given wavelength. However, this often requires the synthesis of "locked" analogues where the tautomerism is blocked (e.g., by methylation of the -OH or N-H group) to determine the molar absorptivity of each pure tautomer.

Section 2: Key Factors Influencing Tautomeric Equilibrium

The ability to control the tautomeric equilibrium lies in understanding the factors that govern it.

Solvent Effects

The choice of solvent is one of the most powerful tools for influencing tautomeric equilibrium.

Solvent TypeInteraction MechanismExpected Effect on Equilibrium
Non-polar Minimal interaction with the solute.Favors the less polar tautomer. Often, this is the enol form due to intramolecular hydrogen bonding.
Polar Aprotic Stabilizes polar functional groups through dipole-dipole interactions.Can favor the more polar keto or zwitterionic tautomer.
Polar Protic Can act as both hydrogen bond donors and acceptors, potentially stabilizing both tautomers or strongly favoring one.Often significantly shifts the equilibrium towards the tautomer that can engage in stronger hydrogen bonding with the solvent.[3]
Substituent Effects

The electronic nature of substituents on the quinoline ring can fine-tune the tautomeric equilibrium.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN, -CF3) can increase the acidity of a nearby proton (e.g., an -OH or -NH), potentially favoring the tautomer where that proton is removed.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH3, -N(CH3)2) can increase the basicity of the quinoline nitrogen, potentially favoring the zwitterionic form.

Intramolecular Hydrogen Bonding

The presence of functional groups that can form intramolecular hydrogen bonds can significantly stabilize a particular tautomer.[10][11][12][13] For example, in many hydroxyquinoline carboxylates, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl of the carboxylate can stabilize the enol form.[10]

Section 3: Experimental Protocols

Protocol for NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Prepare solutions of your quinoline carboxylate derivative (5-10 mg) in a range of deuterated solvents of varying polarity (e.g., Benzene-d6, CDCl3, Acetone-d6, DMSO-d6, Methanol-d4) at the same concentration.

  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum for each sample at room temperature.

  • Identification of Tautomer-Specific Signals: Identify well-resolved signals that are unique to each tautomer.

  • Integration and Quantification: Integrate the selected signals to determine the relative ratio of the tautomers in each solvent.

  • (Optional) Variable Temperature (VT) NMR: For a sample that shows evidence of equilibrium, acquire spectra at a range of temperatures (e.g., from -40 °C to 80 °C) to observe the effect on the equilibrium and signal appearance.

Protocol for UV-Vis Spectroscopic Analysis
  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., methanol or DMSO).

  • Working Solution Preparation: Prepare dilute working solutions (typically 10-4 to 10-5 M) in a range of solvents with varying polarity.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution, ensuring the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Data Analysis: Compare the λmax values and spectral shapes across the different solvents to identify solvatochromic shifts.

Section 4: Visualizing Tautomeric Equilibria and Workflows

Tautomeric_Equilibrium Tautomeric Equilibria in Hydroxyquinoline Carboxylic Acids Enol Enol Form (e.g., 4-Hydroxyquinoline-3-carboxylic acid) Keto Keto Form (e.g., 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid) Enol->Keto Proton Transfer Zwitterion Zwitterionic Form Enol->Zwitterion Intramolecular Proton Transfer Keto->Zwitterion Proton Transfer Experimental_Workflow Workflow for Tautomerism Investigation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation & Computation Synthesis Synthesize Quinoline Carboxylate Derivative Purification Purify Compound (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Variable Temp. & Solvents) Purification->NMR UV_Vis UV-Vis Spectroscopy (Solvatochromism Study) Purification->UV_Vis IR IR Spectroscopy (Solid & Solution) Purification->IR Computation DFT Calculations (Relative Stabilities) NMR->Computation UV_Vis->Computation X_ray Single Crystal X-ray (If possible) IR->X_ray X_ray->Computation

Caption: A typical experimental workflow for investigating tautomerism.

References

  • Wojtkowiak, K., Jezierska, A., & Panek, J. J. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 27(7), 2299. [Link]

  • Li, H., et al. (2019). Intramolecular hydrogen bonding, π-π stacking interactions, and substituent effects of 8-hydroxyquinoline derivative supermolecular structures: a theoretical study. Journal of Molecular Modeling, 25(8), 237. [Link]

  • Solis, B. H., et al. (2021). The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones. Chemical Science, 12(43), 14467–14477. [Link]

  • Borissova, A. O., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Lab-Training. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Badger, G. M., & Moritz, A. G. (1958). Intramolecular hydrogen bonding in 8-hydroxyquinolines. Journal of the Chemical Society (Resumed), 3437. [Link]

  • Wikipedia. (n.d.). Zwitterion. [Link]

  • Wang, Y., et al. (2023). Intramolecular Hydrogen Bond Improved Durability and Kinetics for Zinc-Organic Batteries. Advanced Materials, 35(50), 2306733. [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. [Link]

  • Santana, H., et al. (2019). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 21(34), 18783–18795. [Link]

  • Reuman, M., et al. (1985). Conversion of 2,2-dichloroacetoacetanilides into 4-(hydroxymethyl)-2(1H)-quinolones. The Journal of Organic Chemistry, 50(14), 2473–2477. [Link]

  • Rybak, P., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 28(3), 1083. [Link]

  • Wikipedia. (n.d.). Tautomer. [Link]

  • University of North Carolina Wilmington. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. [Link]

  • ResearchGate. (n.d.). Selected examples of quinoline-4-carboxamide containing bioactive molecules. [Link]

  • Fikriya, H. N., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 160-166. [Link]

  • Shimizu, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(13), 6755–6761. [Link]

  • Zhang, M., et al. (2016). Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. CrystEngComm, 18(42), 8199–8203. [Link]

  • Sochacki, M., & Główka, M. L. (1988). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 42(6), 817-822. [Link]

  • Grivani, G., & Ghavami, R. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

  • Al-Obaydi, J. K. (2011). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi National Journal of Chemistry, 42, 237-246. [Link]

  • ResearchGate. (n.d.). Prototropic tautomers and zwitterionic form possible for creatinine. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Elucidation of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of data to offer a comparative perspective, contextualizing the ¹H NMR data with alternative spectroscopic techniques. We will explore the causal relationships behind the observed spectral features, grounded in the principles of magnetic resonance and molecular structure.

The Structural Context: Tautomerism in 4-hydroxy-2-sulfanylquinolines

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1] A critical aspect of this molecule's structure is its existence in tautomeric forms. The "sulfanyl" (-SH) form can exist in equilibrium with its "thioxo" (=S) tautomer, specifically the methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Spectroscopic evidence, particularly from ¹H NMR, strongly indicates a preference for the thioxo tautomer in solution.[2] This guide will therefore focus on the interpretation of the spectrum corresponding to this more stable form.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.[3] The spectrum is analyzed based on chemical shift (δ), signal integration, and spin-spin coupling (multiplicity).[4][5]

Predicted vs. Experimental ¹H NMR Data

The following table summarizes the expected and experimentally observed ¹H NMR data for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, with DMSO-d₆ as the solvent.

Proton AssignmentPredicted δ (ppm)Experimental δ (ppm)[2]MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
-NH (Thioamide)12.0 - 14.013.14Singlet (s)1HThe proton on the nitrogen is highly deshielded due to the electron-withdrawing effect of the adjacent C=S and C=O groups, and its acidic nature. Its signal is often broad and does not couple with other protons.
-OH (Hydroxy)11.0 - 12.0~11.60*Broad Singlet (br s)1HStrong intramolecular hydrogen bonding with the carbonyl oxygen of the ester group significantly deshields this proton, shifting it far downfield.
Aromatic Protons (H5, H6, H7, H8)7.0 - 8.5Not specifiedMultiplets (m)4HThese protons reside on the benzene portion of the quinoline ring and appear in the characteristic aromatic region.[6] Their specific shifts and splitting are determined by their position relative to the heterocyclic ring and other substituents.
-OCH₃ (Methyl Ester)3.7 - 3.93.78Singlet (s)3HThese three protons are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet. Their proximity to the electronegative oxygen of the ester group places them in this downfield region.

Note: The experimental value for the -OH proton is inferred from a methylated analog, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, which shows a broad peak for the OH proton at 11.60 ppm.[7]

In-depth Analysis of the Aromatic Region

While specific experimental values for the aromatic protons of the title compound are not detailed in the primary source, we can predict their appearance based on general principles for substituted quinolines.[1]

  • H8: This proton is in the peri position relative to the nitrogen atom, leading to deshielding. It is expected to be the most downfield of the aromatic signals, likely appearing as a doublet of doublets due to ortho coupling with H7 and meta coupling with H6.

  • H5: Also deshielded due to its proximity to the fused ring system, H5 is expected to appear as a doublet of doublets (ortho coupling to H6, meta coupling to H7).

  • H6 & H7: These protons are expected to be in the more shielded region of the aromatic signals and will likely appear as complex multiplets due to mutual ortho and meta couplings.

Workflow for ¹H NMR Interpretation

The following diagram illustrates a systematic workflow for the acquisition and interpretation of the ¹H NMR spectrum for the target molecule.

G cluster_0 Data Acquisition cluster_1 Spectral Processing & Analysis cluster_2 Structural Elucidation A Sample Preparation (Dissolve in DMSO-d6) B NMR Spectrometer Setup (Tune and Shim) A->B C Acquire 1D ¹H Spectrum B->C D Phase and Baseline Correction C->D Raw FID Data E Reference to TMS (0 ppm) D->E F Integration of Signals E->F G Peak Picking & Multiplicity Analysis F->G H Count Number of Signals (Chemically non-equivalent protons) G->H I Analyze Chemical Shifts (δ) (Functional Group Identification) G->I J Analyze Integration (Proton Ratios) G->J K Analyze Splitting Patterns (Neighboring Protons) G->K H->I I->J J->K L Assemble Molecular Fragments K->L M Confirm Structure L->M

Caption: Workflow for ¹H NMR data acquisition, processing, and interpretation.

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹H NMR is a cornerstone of structural elucidation, a comprehensive characterization relies on a suite of analytical methods. Each technique provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedComparison with ¹H NMR
¹³C NMR Spectroscopy Provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.Complementary to ¹H NMR. It reveals the number of different carbon environments. Broadband decoupled ¹³C NMR spectra typically show all signals as singlets, simplifying the spectrum but losing coupling information.[3]
Mass Spectrometry (LC/MS) Determines the mass-to-charge ratio of the molecule, confirming the molecular weight and elemental composition (with high resolution MS).[2]Provides the molecular formula, which is a prerequisite for detailed NMR analysis. It does not, however, give information on the connectivity of the atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies (e.g., C=O, C=S, N-H, O-H).[2]Confirms the functional groups predicted by ¹H NMR. For instance, IR can confirm the presence of the carbonyl and thioamide groups.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, characteristic of the conjugated quinoline system.[2]Useful for confirming the presence of the chromophore and for quantitative analysis, but offers limited structural detail compared to NMR.
X-ray Crystallography Provides the definitive, three-dimensional structure of the molecule in the solid state, including bond lengths and angles.[2]Considered the "gold standard" for structural determination. NMR provides the structure in solution, which is often more biologically relevant. Comparing both can reveal conformational differences between the solid and solution states.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

  • Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), high purity

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Gently vortex or sonicate the sample until it is fully dissolved.

    • Transfer the solution to a clean, dry NMR tube using a pipette.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual probe.

    • Load a standard set of acquisition parameters for ¹H NMR in DMSO.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring high resolution and good peak shape.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).

    • Use a 90° pulse angle for optimal signal intensity.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay (D1) of at least 2-5 seconds to ensure quantitative integration.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all signals and normalize the integration values to a known number of protons (e.g., the 3 protons of the -OCH₃ group).

    • Analyze the multiplicity and coupling constants of the signals.

Conclusion

The ¹H NMR spectrum of methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate provides a wealth of structural information, confirming its existence as the thioxo tautomer in solution. The characteristic downfield signals for the thioamide and intramolecularly hydrogen-bonded hydroxyl protons, along with the singlet for the methyl ester and the complex aromatic signals, create a unique spectral fingerprint. When interpreted in conjunction with complementary techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous structural elucidation is achieved. This multi-faceted analytical approach is indispensable in the field of drug discovery and development, ensuring the precise characterization of novel chemical entities.

References

  • Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • PMC. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • ScienceDirect. Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Available from: [Link]

  • ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available from: [Link]

  • ChemRxiv. Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. Available from: [Link]

  • ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Available from: [Link]

  • Canadian Science Publishing. DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Available from: [Link]

  • PubMed. Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid. Available from: [Link]

  • OpenOChem Learn. Interpreting. Available from: [Link]

  • MDPI. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Available from: [Link]

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Available from: [Link]

  • Maricopa Open Digital Press. 35. ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

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A Senior Application Scientist's Guide to the FTIR Spectral Analysis of Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For professionals in drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is a non-negotiable prerequisite for further development. Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate stands as a molecule of significant interest, built upon the versatile quinoline scaffold. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectrum. We move beyond a simple peak-listing, focusing instead on the causal relationships between molecular structure, tautomeric equilibria, and the resulting vibrational spectra. This document serves as a comparative benchmark, offering detailed experimental protocols, data interpretation, and a comparative analysis against structurally similar quinoline derivatives to provide a robust framework for its unambiguous identification.

The Structural and Spectroscopic Challenge: Tautomerism

Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate is not a single, static entity. Its structure is a dynamic equilibrium between two primary tautomeric forms: the thiol-enol form and the thione-keto form. This equilibrium is the most critical factor governing its FTIR spectrum, as the presence and nature of key functional groups (O-H vs. C=O, S-H vs. C=S) fundamentally change.

Furthermore, the presence of a hydroxyl group at position 4 and an ester at position 3 creates a classic conformation for a strong intramolecular hydrogen bond. This bonding significantly influences the vibrational frequencies of the participating groups, a key diagnostic feature in the spectrum. A study on the synthesis of this molecule confirms the presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen of the ester.[1]

Caption: Tautomeric equilibrium of the target molecule.

Experimental Protocol: A Self-Validating Approach

To ensure reproducibility and accuracy, a standardized protocol for sample preparation and data acquisition is paramount. The following method is designed for solid-state analysis using the potassium bromide (KBr) pellet technique, which minimizes intermolecular interactions that could be present in solvent-based analyses.

Workflow for FTIR Analysis

G A Sample Preparation B Background Scan A->B 1. Prepare KBr Pellet C Sample Scan B->C 2. Acquire Air Background D Data Processing C->D 3. Acquire Sample Spectrum E Spectral Interpretation D->E 4. Baseline & ATR Correction

Caption: Standard workflow for FTIR spectroscopic analysis.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet):

    • Thoroughly dry spectroscopic grade KBr at ~110°C for 2-4 hours to remove adsorbed water, which can introduce a broad O-H band around 3400 cm⁻¹ and interfere with analysis.

    • Weigh approximately 1-2 mg of the synthesized Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate.

    • In an agate mortar, combine the sample with ~200 mg of the dried KBr.

    • Gently grind the mixture until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the incident IR radiation to minimize scattering.

    • Transfer the powder to a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric CO₂ and H₂O interference.

    • Acquire the spectrum over a standard range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FTIR spectrum of this molecule is a rich tapestry of overlapping peaks. Our analysis will focus on the functional group region (4000-1400 cm⁻¹) where the most characteristic vibrations occur.[2]

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation and Rationale
O-H Stretch 3400 - 3200 (Broad)This broad absorption is characteristic of a hydrogen-bonded hydroxyl group.[3] Its presence confirms the 4-hydroxy structure. The significant broadening is exacerbated by the strong intramolecular H-bond with the ester's carbonyl group.
Aromatic C-H Stretch 3100 - 3000A series of sharp, medium-intensity peaks just above 3000 cm⁻¹ are definitive for C-H stretching vibrations on the quinoline aromatic ring.[3][4]
Aliphatic C-H Stretch 2960 - 2850Weaker absorptions corresponding to the asymmetric and symmetric stretching of the methyl ester's C-H bonds.[2]
S-H Stretch (Thiol) ~2550 (Weak)The appearance of a weak, sharp band in this region is a key indicator of the thiol (-SH) tautomer's presence.[5] Its intensity may be low, making it difficult to detect.
C=O Stretch (Ester) ~1665The carbonyl stretch is one of the strongest and most informative peaks.[6] In a typical saturated ester, this peak appears around 1735 cm⁻¹.[6][7] Here, two factors shift it to a much lower frequency: 1) Conjugation with the quinoline ring system, and 2) The strong intramolecular hydrogen bond, which weakens the C=O double bond character.
C=C / C=N Ring Stretch 1620 - 1450A series of strong to medium, sharp peaks in this region are characteristic of the stretching vibrations within the quinoline heterocyclic ring system.[4]
C-O Stretch (Ester) 1300 - 1050Esters typically show two strong C-O stretching bands.[8] These correspond to the asymmetric and symmetric vibrations of the C-O-C linkage and are often intense and sharp.[7]
C=S Stretch (Thione) 1200 - 1050A medium to strong band in this region would indicate the presence of the thione tautomer. This peak often overlaps with the strong C-O ester stretches, making unambiguous assignment challenging.[9]

Comparative Analysis: Highlighting Key Structural Features

To validate our assignments, we compare the expected spectrum of our target molecule with two logical alternatives: Methyl 4-hydroxyquinoline-3-carboxylate (lacking the mercapto/thione group) and 4-Hydroxy-2-mercaptoquinoline (lacking the methyl ester group).

Functional Group Target Molecule Alternative 1: No -SH/-CS Alternative 2: No Ester Significance of Difference
S-H Stretch ~2550 cm⁻¹ (Weak)Absent~2550 cm⁻¹ (Weak)The presence of this peak is the primary evidence for the mercapto group in its thiol form.
C=O Stretch ~1665 cm⁻¹ (Strong)~1670 cm⁻¹ (Strong)AbsentThe intense absorption in this region is the unmistakable signature of the ester's carbonyl group.
C-O Stretches 1300-1050 cm⁻¹ (Strong)1300-1050 cm⁻¹ (Strong)AbsentThese two strong bands, along with the C=O stretch, confirm the complete ester functional group.[8]
C=S Stretch 1200-1050 cm⁻¹ (Medium)Absent1200-1050 cm⁻¹ (Medium)Its presence (if distinguishable from C-O bands) points to the thione tautomer. Its absence in Alternative 1 is a key differentiator.

This comparative approach demonstrates that while the quinoline core provides a common spectral backbone, the unique vibrational modes of the mercapto and ester functional groups provide the necessary resolution for definitive structural confirmation.

Conclusion

The FTIR spectrum of Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate is a complex but highly informative analytical signature. The key diagnostic features are not merely individual peaks but the interplay between them. The significant shift of the C=O ester stretch to ~1665 cm⁻¹ provides strong evidence for the intramolecular hydrogen bonding network. The presence of a weak S-H stretch around 2550 cm⁻¹ and characteristic C=C/C=N ring vibrations further solidifies the structure. By comparing the spectrum to logical alternatives, researchers can confidently distinguish this specific molecule, validating its synthesis and purity, and enabling its advancement in drug development and materials science pipelines.

References

Sources

In-Depth Comparison Guide: Crystallographic and Synthetic Profiling of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate vs. Alkylated Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target viral replication pathways, the quinoline scaffold has emerged as a highly versatile pharmacophore. Specifically, Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (often existing in its tautomeric form, Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate) serves as a critical building block for synthesizing combinatorial libraries aimed at Hepatitis B Virus (HBV) inhibition[1][2].

This guide provides an objective, data-driven comparison of the core quinoline scaffold against its S-, N-, and O-alkylated alternatives. By analyzing synthetic regioselectivity and X-ray crystallographic data, we will elucidate how precise atomic-level modifications dictate molecular stability, crystal packing, and downstream application performance.

Reaction Pathway & Regioselectivity

The core 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate scaffold possesses three distinct nucleophilic centers (S, N, and O), making it highly susceptible to electrophilic attack. Understanding the kinetic and thermodynamic controls of these sites is essential for the reliable design of focused libraries[1].

G cluster_0 Secondary Alkylation Alternatives (Mixture) A Precursors: Methyl 2-isothiocyanatobenzoate + Sodium dimethyl malonate B Core Scaffold: Methyl 4-hydroxy-2-thioxo- 1,2-dihydroquinoline-3-carboxylate A->B Dioxane, Reflux 4h (One-Pot Cyclization) C S-Methylated Alternative (Kinetic Product) B->C CH3I, Et3N, DMF, 50°C (Regioselective S-Alkylation) D O-Methylated (Major) C->D CH3I, Excess (O-Alkylation) E N-Methylated (Minor) C->E CH3I, Excess (N-Alkylation)

Synthesis and regioselective alkylation pathway of the quinoline scaffold.

Experimental Methodologies: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems. We prioritize causality—explaining why specific reagents and conditions are chosen—so researchers can troubleshoot effectively in real-time.

Protocol A: One-Pot Synthesis of the Core Scaffold

Objective: Synthesize Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate while suppressing acyclic by-products.

  • Preparation: Combine methyl 2-isothiocyanatobenzoate (0.1 mol) and pre-formed sodium dimethyl malonate (0.1 mol) in 400 mL of dry dioxane[3].

    • Causality: Using an aprotic solvent (dioxane) instead of a protic solvent (methanol) is critical. Methanol promotes the formation of the acyclic by-product, methyl 2-(methoxycarbonothioylamino)benzoate. Pre-forming the sodium salt ensures maximum nucleophilicity for the immediate ring-closure[3].

  • Cyclization: Reflux the mixture for 4 hours with continuous stirring.

  • Quenching & Precipitation: Cool the reaction to room temperature. Slowly add a solution of acetic acid (AcOH, 0.1 mol) dissolved in 200 mL of deionized water.

    • Validation Check: A white precipitate should form immediately upon neutralization.

  • Isolation: Filter the precipitate, wash with 50 mL of water, and recrystallize from methanol.

  • Expected Outcome: White solids; Yield ~67%; Melting point 187–188 °C. LC/MS should confirm an

    
     ion at m/z 236.2[3].
    
Protocol B: Regioselective S-Alkylation (Alternative 1)

Objective: Generate the S-methylated derivative via kinetic control.

  • Reaction Setup: Dissolve the core scaffold (10 mmol) and triethylamine (12 mmol) in 20 mL of anhydrous DMF. Add methyl iodide (MeI, 11 mmol)[4].

    • Causality: Triethylamine acts as a mild base to deprotonate the thiol/thione. According to Hard-Soft Acid-Base (HSAB) theory, the soft electrophile (

      
      ) preferentially attacks the softest nucleophilic center (the sulfur atom), leading to exclusive S-alkylation under mild heating[5].
      
  • Heating: Heat the mixture at 50 °C for 1 hour.

    • Validation Check: TLC monitoring should show complete consumption of the starting material with no traces of N- or O-alkylated by-products[5].

  • Isolation: Dilute with 50 mL of water to precipitate the product. Filter, wash with methanol, and recrystallize from a DMF/MeOH (1:3) mixture.

  • Expected Outcome: White solids; Yield ~81%; Melting point 181–182 °C[4].

X-ray Crystallography Data Comparison

The performance and stability of these compounds as pharmaceutical building blocks are heavily dictated by their solid-state structures. Below is a quantitative comparison of the X-ray crystallographic parameters for the core scaffold and its alkylated alternatives[5][6][7].

ParameterCore Scaffold (Thioxo)S-Methylated AlternativeN-Methylated Alternative
Chemical Formula



Crystal System TriclinicMonoclinicTriclinic
Space Group



a (Å) 4.5062(7)4.0161(9)7.8907(9)
b (Å) 10.812(1)17.850(4)8.2795(9)
c (Å) 12.198(1)15.891(6)9.8449(12)
α (°) 115.73(1)90.0096.170(9)
β (°) 93.12(1)96.13(3)102.146(10)
γ (°) 99.73(1)90.0098.598(9)
Volume (ų) 522.2(1)1132.6(5)615.26(13)
Z (Molecules/cell) 242
Structural Causality & Performance Implications

The crystallographic data reveals profound structural shifts induced by alkylation:

  • Intramolecular Stabilization: The core scaffold crystallizes in a triclinic system. X-ray diffraction and

    
     NMR data (broad OH peak at 11.20 ppm) confirm a strong intramolecular hydrogen bond between the 4-hydroxy group and the carbonyl oxygen of the ester group[3]. This locks the molecule into a highly planar, rigid conformation, which is highly favorable for intercalating into viral protein binding pockets.
    
  • Disruption via Alkylation: When the sulfur atom is methylated (S-Methylated Alternative), the crystal packing shifts dramatically to a monoclinic system (

    
    ) with a doubled unit cell volume (
    
    
    
    vs
    
    
    )[5]. This shift occurs because the bulky methylthio group alters the steric landscape, forcing the molecule to rely on different intermolecular stacking interactions rather than the native hydrogen-bond networks.
  • Combinatorial Utility: For drug development professionals, the core scaffold is the superior starting point. Its unblocked S, N, and O centers allow for divergent synthesis, while its inherent planarity (validated by the triclinic X-ray data) provides a structurally pre-organized motif that has demonstrated in vitro nanomolar inhibitory activity against HBV replication[2].

References

  • Kovalenko, S. M., Drushlyak, O. G., Konovalova, I. S., Mariutsa, I. O., Kravchenko, D. V., Ivachtchenko, A. V., & Mitkin, O. D. (2019). "Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies." Molbank, 2019(4), M1085.[Link]

  • Kovalenko, S. M., Drushlyak, O. G., Shishkina, S. V., et al. (2020). "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." Molecules, 25(18), 4243.[Link]

Sources

A Comparative Guide to the Bioactivity of Methyl and Ethyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] Within this promising class of compounds, the 4-hydroxy-2-sulfanylquinoline-3-carboxylate backbone presents a particularly interesting template for modification. The introduction of different ester groups at the C3 position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide provides an in-depth, objective comparison of the bioactivity of two closely related analogues: methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (M-HSQC) and ethyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (E-HSQC).

This analysis is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of these compounds. We will delve into the rationale behind experimental design, provide detailed protocols for a head-to-head comparison, and discuss the potential mechanistic underpinnings of their biological effects.

The Significance of the Ester Moiety: A Structural Perspective

The choice between a methyl and an ethyl ester at the C3 position, while seemingly a minor structural alteration, can have profound implications for a molecule's bioactivity. This difference in a single carbon atom can affect several key physicochemical properties:

  • Lipophilicity: The addition of a methylene group in the ethyl ester increases its lipophilicity compared to the methyl ester. This can influence the compound's ability to cross cellular membranes, potentially leading to altered intracellular concentrations and target engagement.

  • Steric Hindrance: The larger ethyl group may introduce steric hindrance that could either enhance or diminish binding to a biological target, depending on the topology of the binding site.

  • Metabolic Stability: Ester groups are susceptible to hydrolysis by esterases present in plasma and tissues. The rate of hydrolysis can differ between methyl and ethyl esters, impacting the compound's half-life and bioavailability.

Given these considerations, a direct comparative evaluation of M-HSQC and E-HSQC is essential to elucidate their relative therapeutic potential.

Proposed Experimental Framework for Bioactivity Comparison

To rigorously compare the bioactivities of M-HSQC and E-HSQC, a multi-faceted approach is recommended, encompassing antimicrobial, anticancer, and antioxidant assays. The following sections outline detailed protocols for these investigations.

Antimicrobial Susceptibility Testing

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[3] Quinoline derivatives have historically shown promise in this area.[4]

Experimental Workflow: Antimicrobial Susceptibility

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Synthesize and Purify M-HSQC & E-HSQC stock Prepare Stock Solutions in DMSO start->stock serial_dilution Perform Serial Dilutions in 96-well plates stock->serial_dilution inoculum Prepare Standardized Bacterial/Fungal Inoculum inoculate Inoculate Plates with Microbial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic data_analysis Compare MIC values of M-HSQC vs. E-HSQC read_mic->data_analysis

Caption: Workflow for antimicrobial susceptibility testing.

Protocol: Broth Microdilution Method [5]

  • Preparation of Compounds: Prepare stock solutions of M-HSQC and E-HSQC in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans, Aspergillus niger) strains should be used.

  • Inoculum Preparation: Culture the microbial strains overnight and prepare a standardized inoculum in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[6]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Comparative Antimicrobial Activity

MicroorganismMIC (µg/mL)
M-HSQC
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans
A. niger
Anticancer Activity Assessment

Quinoline derivatives have been extensively investigated for their anticancer properties, with mechanisms of action including the inhibition of topoisomerase, proteasomes, and tubulin polymerization.[7][8]

Experimental Workflow: Anticancer Activity

cluster_prep Preparation cluster_testing Cell Culture & Treatment cluster_analysis MTT Assay & Analysis start Synthesize and Purify M-HSQC & E-HSQC stock Prepare Stock Solutions in DMSO start->stock treat_cells Treat Cells with Serial Dilutions of Compounds stock->treat_cells seed_cells Seed Cancer Cell Lines in 96-well plates seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for MTT cytotoxicity assay.

Protocol: MTT Assay [9][10][11]

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) should be used.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of M-HSQC and E-HSQC (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Comparative Cytotoxicity

Cell LineIC50 (µM)
M-HSQC
MCF-7
A549
HCT116
Antioxidant Capacity Evaluation

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest.[12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[13][14]

Experimental Workflow: Antioxidant Activity

cluster_prep Preparation cluster_testing DPPH Assay cluster_analysis Analysis start Synthesize and Purify M-HSQC & E-HSQC stock Prepare Stock Solutions in Methanol start->stock mix_reagents Mix Compound Solutions with DPPH Solution stock->mix_reagents incubate_dark Incubate in the Dark mix_reagents->incubate_dark read_absorbance Measure Absorbance at 517 nm incubate_dark->read_absorbance calculate_scavenging Calculate Radical Scavenging Activity (%) read_absorbance->calculate_scavenging determine_ec50 Determine EC50 Values calculate_scavenging->determine_ec50

Caption: Workflow for DPPH radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay [15][16]

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure: In a 96-well plate, add different concentrations of M-HSQC and E-HSQC to the DPPH solution. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the half-maximal effective concentration (EC50).

Data Presentation: Comparative Antioxidant Capacity

CompoundEC50 (µg/mL)
M-HSQC
E-HSQC
Ascorbic Acid (Standard)

Mechanistic Insights and Structure-Activity Relationship (SAR)

The biological activities of quinoline derivatives are intrinsically linked to their structural features.[17] The C3-carboxylate group is a known pharmacophore for various biological targets.[18][19] For instance, in the context of antibacterial quinolones, the C3-carboxylic acid is crucial for binding to DNA gyrase.[20] While the compounds are esters, their potential hydrolysis in vivo to the corresponding carboxylic acid could be a factor in their mechanism of action.

The increased lipophilicity of the ethyl ester (E-HSQC) may enhance its ability to penetrate bacterial cell walls or the plasma membrane of cancer cells, potentially leading to greater potency compared to the methyl ester (M-HSQC). Conversely, the smaller size of the methyl group might allow for a better fit into a specific enzyme's active site.

The anticancer mechanism of quinoline derivatives is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][21] Further studies, such as cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V/PI staining), would be necessary to elucidate the specific cellular pathways affected by M-HSQC and E-HSQC.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative bioactivity evaluation of methyl and ethyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate. The proposed experimental protocols are based on established and robust methodologies, ensuring the generation of reliable and comparable data.

Ultimately, this comparative approach will provide valuable insights into the structure-activity relationship of 4-hydroxy-2-sulfanylquinoline-3-carboxylate derivatives, guiding the rational design of future analogues with enhanced therapeutic potential.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science.
  • Anticancer Activity of Quinoline Derivatives; An Overview. (2022). International Journal of Pharmaceutical Sciences and Research.
  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.).
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Deriv
  • Application Notes and Protocols for Assessing the Antiproliferative Activity of Quinoline Deriv
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). Universitas Indonesia.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025).
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). MDPI.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Scholar Hub Universitas Indonesia.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). PMC.
  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Deriv
  • therapeutic significance of quinoline derivatives as antimicrobial agents. (2025).
  • Synthesis and free radical scavenging property of some quinoline derivatives. (n.d.).
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Application Notes and Protocols for Antimicrobial Research on Cinnoline Deriv
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Assay Protocol. (n.d.).
  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Compar
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). MDPI.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.

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Comparative Guide: UV-Vis Spectral Analysis of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate , designed for researchers in medicinal chemistry and spectroscopic analysis.

Executive Summary & Chemical Context

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (CAS: N/A for specific ester, related to quinoline-3-carboxylic acid derivatives) is a critical scaffold in the synthesis of antimicrobial fluoroquinolones and antitubercular agents.[1][2]

Unlike its oxygenated analogs, this compound exhibits complex spectral behavior due to thione-thiol tautomerism .[1][2] While the IUPAC name suggests a "sulfanyl" (thiol) group, experimental evidence confirms that in polar solvents and the solid state, the compound predominantly exists as the 2-thioxo tautomer (Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate ).[1][2]

This guide compares the spectral fingerprint of the target thione against its oxygen analog (2-oxo), elucidating the bathochromic shifts induced by the sulfur atom.[2]

Structural Dynamics: The Tautomeric Equilibrium

Understanding the species in solution is prerequisite to accurate spectral assignment.[1][2] The compound exists in equilibrium between the 2-thioxo form (A) and the 2-sulfanyl form (B).[1][2]

Tautomerism Thione 2-Thioxo Form (Major) (Polar Solvents/Solid) C=S Chromophore Thiol 2-Sulfanyl Form (Minor) (Non-polar Solvents) -SH Auxochrome Thione->Thiol Non-polar solvent Note Stabilizing Intramolecular H-Bond: 4-OH ··· O=C(OMe) Thione->Note Thiol->Thione Polar solvent (DMSO, MeOH)

Figure 1: Tautomeric equilibrium governed by solvent polarity.[1][2] The thione form is stabilized by polar solvents and intramolecular hydrogen bonding.[2]

Experimental Protocol: UV-Vis Acquisition

To ensure reproducibility and minimize artifacts from aggregation or ionization, follow this standardized protocol.

Reagents & Instrumentation
  • Analyte: Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (>98% purity).[1][2]

  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH).[1][2] Note: MeCN is preferred to avoid hydrogen-bonding broadening effects inherent to protic solvents.[1][2]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).[1][2]

  • Path Length: 1.0 cm quartz cuvettes.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.35 mg of the compound.[1][2]

    • Dissolve in 10 mL of DMSO (to ensure complete solubility of the thione form).

    • Concentration:

      
       M.[1][2]
      
  • Working Solution Dilution:

    • Transfer 100

      
      L of Stock Solution into 9.9 mL of Acetonitrile.
      
    • Final Concentration:

      
       M.[1][2]
      
    • Critical Check: Absorbance at

      
       must be between 0.2 and 1.0 AU to adhere to the Beer-Lambert Law.[1][2]
      
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Acetonitrile.

    • Run a baseline scan (200–500 nm).[1][2]

  • Acquisition:

    • Replace sample cuvette with Working Solution.[1][2]

    • Scan parameters: Fast speed, 1.0 nm slit width.[1][2]

  • Data Processing:

    • Identify

      
       peaks.[1][2][3][4][5][6]
      
    • Calculate Molar Absorptivity (

      
      ) using 
      
      
      
      .[1][2]

Comparative Spectral Analysis

The substitution of the 2-oxo group (oxygen) with a 2-thioxo group (sulfur) results in significant spectral shifts due to the different electronic properties of the heteroatoms.[1][2]

Primary Data: Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

In Acetonitrile, the compound displays four distinct absorption bands.[1][2][3] The presence of the band at 379 nm is diagnostic for the C=S chromophore extended conjugation.[1][2]

Band Assignment

(nm)
Molar Absorptivity (

,

)
Electronic Transition
Band I 233 30,300

(Aromatic)
Band II 294 22,500

(Quinolone core)
Band III 324 12,000

(C=O / C=S interaction)
Band IV 379 5,800CT / C=S Character (Thione specific)
Comparison with Oxygen Analog (2-Oxo)

Analog: Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[1][2][3]

Feature2-Sulfanyl (Thione) Derivative 2-Oxo (Oxygen) Derivative Shift / Effect
Primary

233 nm, 294 nm~230 nm, ~270 nmRed Shift (+24 nm) in Band II due to S atom.[1][2]
Long-wave Band 379 nm (Distinct)~320–330 nm (Weak tail)Bathochromic Shift (+50 nm) .[1][2] Sulfur lowers the LUMO energy, narrowing the HOMO-LUMO gap.[1]
Intensity (

)
High (

)
ModerateThiones typically exhibit higher oscillator strengths for low-energy transitions than ketones.[1][2]
Visual Color Pale Yellow / YellowColorless / WhiteAbsorption tail entering visible region (>400nm) causes yellowing.[1][2]
Mechanistic Insight: Why the Shift?
  • Auxochromic Effect: Sulfur is less electronegative than oxygen (2.58 vs 3.[1][2]44) and has more diffuse

    
     orbitals compared to oxygen's 
    
    
    
    .[1][2] This facilitates easier donation of lone pair electrons into the aromatic
    
    
    -system, stabilizing the excited state more than the ground state.[1]
  • Thione Character: The C=S bond is longer and weaker than the C=O bond.[1][2] The

    
     and 
    
    
    
    transitions in thiocarbonyls occur at significantly lower energies (longer wavelengths) than in carbonyls.[1][2]

References

  • Kovalenko, S. M., et al. (2019).[1][2][3] "Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies." Molbank, 2019(4), M1085.[1][2][3]

  • Kovalenko, S. M., et al. (2020).[1][2] "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." Sci. Pharm., 88(4),[1][2] 42. [1][2][3]

  • Stoyanov, S., et al. (2006).[1][2] "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Canadian Journal of Chemistry, 84(4).[1][2]

Sources

A Researcher's Guide to Elemental Analysis of Sulfanylquinoline Methyl Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For emerging classes of compounds like sulfanylquinoline methyl esters, which hold significant therapeutic promise, establishing an unambiguous elemental composition is a foundational step.[1] This guide provides an in-depth, experience-driven comparison of analytical techniques for the elemental analysis of these sulfur-containing heterocyclic compounds, ensuring you can make informed decisions to generate reliable, publication-quality data.

The Critical Role of Elemental Analysis

Elemental analysis serves as a fundamental quality control checkpoint, verifying the empirical formula of a synthesized compound. For drug development professionals, this is not merely an academic exercise. An accurate elemental composition provides confidence in the molecular structure, which is essential for patent applications, regulatory submissions, and understanding structure-activity relationships (SAR). For sulfanylquinoline methyl esters, the accurate quantification of carbon (C), hydrogen (H), nitrogen (N), and particularly sulfur (S) is critical to confirming the integrity of the synthesized molecule.

Primary Method: Combustion (CHNS) Analysis

The most established and widely used technique for determining the elemental composition of organic compounds is combustion analysis, often performed on a dedicated CHNS analyzer.[2][3] This method is valued for its speed, simplicity, and cost-effectiveness.[3]

The Combustion Principle: From Sample to Signal

The core of the method involves the complete, high-temperature combustion of the sample in a pure oxygen environment.[2] This process converts the constituent elements into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (NOx), and sulfur to sulfur dioxide (SO₂).[2][4] These gases are then separated, typically by gas chromatography (GC), and quantified by a thermal conductivity detector (TCD).[3] For enhanced sulfur sensitivity, some systems utilize UV absorption or a flame photometric detector (FPD).[4][5]

Experimental Protocol: Combustion Analysis of a Sulfanylquinoline Methyl Ester

This protocol outlines the steps for analyzing a representative compound, Methyl 2-(quinolin-8-ylthio)acetate.

1. Theoretical Composition Calculation: Before analysis, calculate the expected elemental percentages. This is your benchmark for experimental results.

  • Molecular Formula: C₁₂H₁₁NO₂S

  • Molecular Weight: 233.29 g/mol

  • Calculation Steps:

    • Determine the mass of each element in one mole of the compound.

    • Divide the mass of each element by the total molecular weight.

    • Multiply by 100 to get the percentage.[6][7]

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0112144.1261.79%
Hydrogen (H)1.011111.114.76%
Nitrogen (N)14.01114.016.01%
Sulfur (S)32.07132.0713.75%
Oxygen (O)*16.00232.0013.72%
Note: Oxygen is typically determined by difference or via a separate pyrolysis method.

2. Instrument Preparation & Calibration:

  • Ensure the combustion and reduction tubes are packed with the appropriate reagents and are in good condition.

  • Perform leak checks to ensure a sealed system.

  • Calibrate the instrument using a certified organosulfur standard, such as sulfanilamide or methionine.[5] This step is crucial for ensuring the accuracy of the results.

3. Sample Preparation & Analysis:

  • Accurately weigh approximately 1-3 mg of the dried, homogenous sulfanylquinoline methyl ester sample into a tin capsule.

  • Fold the capsule to enclose the sample and eliminate air.

  • Place the capsule into the instrument's autosampler.

  • Initiate the analysis sequence. The instrument will automatically drop the sample into the high-temperature furnace (typically >900 °C) to begin combustion.

4. Data Validation and Acceptance Criteria:

  • The experimental results for C, H, N, and S should fall within ±0.4% of the calculated theoretical values. This is a widely accepted criterion in pharmaceutical and academic chemistry.

  • Analyze a known standard periodically throughout the run to verify instrument stability and accuracy.

Visualization of the Combustion Analysis Workflow

The following diagram illustrates the sequential process of CHNS analysis.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-3 mg) encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate combustion 3. Flash Combustion (>900°C in O₂) encapsulate->combustion separation 4. GC Separation (CO₂, H₂O, N₂, SO₂) combustion->separation detection 5. TCD/FPD Detection separation->detection integration 6. Peak Integration detection->integration calculation 7. % Composition Calculation integration->calculation

Caption: Workflow for CHNS elemental analysis.

Comparative Guide to Alternative Analytical Methods

While combustion analysis is the workhorse for elemental composition, certain applications may benefit from alternative or complementary techniques, particularly for sulfur. The choice of method often depends on factors like required sensitivity, sample matrix, and whether speciation information is needed.[8][9]

FeatureCombustion AnalysisInductively Coupled Plasma (ICP-OES/MS)X-Ray Fluorescence (XRF)
Primary Use Bulk elemental composition (C,H,N,S)Trace elemental analysis, including sulfurTotal sulfur content, non-destructive screening
Principle Sample combustion and gas detection[2]Sample atomization in plasma and atomic/mass detection[10]X-ray excitation and fluorescence detection[9][11]
Sensitivity % to high ppmppm to ppb (or lower with MS)[10]ppm to %
Sample Prep Simple weighingComplex; often requires acid digestion[10]Minimal to none
Destructive? YesYesNo
Throughput HighModerateHigh
Key Advantage Provides C, H, and N data simultaneouslyExcellent for trace contaminants and low-level SRapid, non-destructive, minimal sample prep[9]
Key Limitation Not ideal for trace analysisDestructive; complex sample prep for organics[12]Matrix effects can be significant; not for C,H,N
In-depth Look: Inductively Coupled Plasma (ICP)

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are powerful techniques for determining sulfur content, especially at lower concentrations.[10]

Causality Behind the Method: For ICP analysis, the sample must be introduced as a liquid, typically after microwave-assisted acid digestion in a closed vessel.[10] This step is critical to break down the organic matrix and prevent analyte loss, as sulfur can be volatile.[10] The resulting solution is nebulized into a high-temperature argon plasma, which atomizes and excites the sulfur atoms. The characteristic light emitted (ICP-OES) or the mass of the ions produced (ICP-MS) is then measured to quantify the sulfur content.[10][13]

When to Choose ICP:

  • When determining trace levels of sulfur is necessary.

  • When analyzing samples that are already in a liquid form or are easily digestible.

  • When a multi-element screening for metallic impurities is also required.[13]

Visualization for Method Selection

This decision tree can guide researchers in selecting the most appropriate analytical technique.

Method_Selection start What is the primary analytical goal? goal1 Determine full C,H,N,S empirical formula? start->goal1 goal2 Quantify only trace sulfur or other elements? start->goal2 goal3 Rapid, non-destructive screening for sulfur? start->goal3 method1 Use Combustion (CHNS) Analysis goal1->method1 Yes method2 Use ICP-OES/MS goal2->method2 Yes method3 Use XRF goal3->method3 Yes

Caption: Decision tree for selecting an elemental analysis method.

Trustworthiness and Method Validation

For researchers in drug development, analytical procedures must be validated to demonstrate they are suitable for their intended purpose.[14] According to ICH Q2(R1) guidelines, key validation characteristics include accuracy, precision, specificity, linearity, and range.[14][15][16]

  • Accuracy: Assessed by analyzing a certified reference material and comparing the measured value to the known theoretical value. The closeness of agreement is the measure of accuracy.[17]

  • Precision: Evaluated through repeatability (multiple analyses in a short time) and intermediate precision (analyses on different days or by different analysts). The degree of scatter between results indicates precision.[14][17]

  • Specificity: The ability to assess the element unequivocally in the presence of other components. For combustion analysis, this is achieved through the complete separation of the gaseous products.[14]

By adhering to these validation principles, the elemental analysis data becomes a trustworthy and defensible component of any research or regulatory package.[18]

Conclusion

For the definitive determination of the elemental composition of sulfanylquinoline methyl esters, combustion (CHNS) analysis remains the gold standard. It is a robust, reliable, and cost-effective method that directly supports the verification of a compound's empirical formula. While alternative techniques like ICP and XRF have valuable applications, particularly for trace sulfur analysis and rapid screening, they serve different analytical questions. A thorough understanding of the principles, strengths, and limitations of each method, grounded in a commitment to rigorous validation, empowers researchers to produce data of the highest scientific integrity.

References

  • Downer, Jr, T. M., & Riber, Jr, C. R. (1966). THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS. Defense Technical Information Center. Available at: [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved February 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • FILAB. (n.d.). Validation of laboratory analysis methods according to the ICH Q2 standard. Retrieved February 27, 2026, from [Link]

  • Koshelev, V. N., et al. (2019). REVIEW OF METHODS FOR PHARMACEUTICAL ANALYSIS OF SULFUR-CONTAINING ANTIOXIDANTS. Eco-Vector Journals Portal. Available at: [Link]

  • Giesemann, A., et al. (1998). On-line sulfur isotope analysis of organic material by direct combustion: preliminary results and potential applications. PubMed. Available at: [Link]

  • Koss, A. R., et al. (2015). Challenges with the sampling and analysis of organosulfur compounds. Atmospheric Measurement Techniques. Available at: [Link]

  • Fadeeva, V. P., et al. (2008). Determination of sulfur in organic compounds using a barium-selective electrode. Journal of Analytical Chemistry. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 27, 2026, from [Link]

  • Wang, J., et al. (2023). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Bruker. (2020). Elemental Analysis - Carbon and Sulfur Analyis by Combustion. YouTube. Available at: [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • da Silva, J. C. J., et al. (2020). Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. Spectroscopy Online. Available at: [Link]

  • BioSpectra. (n.d.). analytical method for the quantification of sulfur by inductively coupled plasma optical emission spectrometry (icp-oes) in dextran sulfate. Available at: [Link]

  • Drawell. (2025). Efficient Sulfur Analyzer - Methods to Save Time and Resources. Available at: [Link]

  • Agilent. (2015). Benefits of running organic matrices using the Agilent 5100 ICP-OES—fast, robust, high performance analysis. Available at: [Link]

  • Walash, M., et al. (2011). Spectrophotometric and Kinetic Determination of Some Sulphur Containing Drugs in Bulk and Drug Formulations. ResearchGate. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). How to Calculate % Composition, Mass of Element, Empirical and Molecular Formula [ORGANIC CHEMISTRY]. YouTube. Available at: [Link]

  • ACS Publications. (2022). Prospects and Challenges in Organosulfur Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2019). 6.8: Calculating Empirical Formulas for Compounds. Available at: [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • ResearchGate. (2022). Prospects and Challenges in Organosulfur Chemistry | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Insights and Technical Challenges in Sulfur-Based Batteries: A Comprehensive In Situ/Operando Monitoring Toolbox. Available at: [Link]

  • Lumen Learning. (n.d.). Determining Empirical and Molecular Formulas | General Chemistry. Retrieved February 27, 2026, from [Link]

  • Alfred-Wegener-Institut. (2011). quantification of organic phosphorus and sulfur and trace element speciation in natural organic matter using HPLC-ICP-MS. Available at: [Link]

  • Shimadzu. (n.d.). Trace Element Analysis of Sulfuric Acid Using the Shimadzu ICPE-9820. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Empirical Formula & Molecular Formula Determination From Percent Composition. YouTube. Available at: [Link]

  • Ci Analytics. (2018). Sulfur Analysis. Available at: [Link]

  • INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved February 27, 2026, from [Link]

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Introduction: The Critical Role of Tautomerism in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Hydroxy-2-Thioxoquinoline Tautomers

In the landscape of drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, the quinoline scaffold is a privileged structure due to its wide range of pharmacological activities.[1] The introduction of functional groups, such as hydroxyl and thioxo moieties, imparts significant chemical versatility but also introduces the complex phenomenon of tautomerism. 4-Hydroxy-2-thioxoquinoline, an analogue of the well-studied 4-hydroxy-2-quinolone, can exist in several tautomeric forms, primarily the amide-thione and the imino-thiol forms.

The precise tautomeric form that predominates is not a mere academic curiosity; it governs the molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capability, and, most critically, its interaction with biological targets.[2] An incorrect assumption about a molecule's dominant tautomeric form can lead to flawed interpretations of structure-activity relationships (SAR) and misguided drug design efforts. This guide provides a comprehensive comparison of spectroscopic techniques to unambiguously characterize the tautomers of 4-hydroxy-2-thioxoquinoline, grounded in established principles and experimental data.

Tautomeric_Equilibrium T1 Amide-Thione Tautomer (4-hydroxy-1H-quinoline-2-thione) T2 Imino-Thiol Tautomer (2-mercaptoquinolin-4-one) T1->T2 Prototropic Shift

Caption: Prototropic tautomerism in 4-hydroxy-2-thioxoquinoline.

The Foundation: Lessons from the Oxygen Analogue, 4-Hydroxy-2-quinolone

The tautomerism of 4-hydroxy-2-quinolones has been extensively studied. These compounds can theoretically exist in multiple forms, but the 4-hydroxy-2-oxo (keto) form is generally the most stable and predominant tautomer in various solutions.[3][4][5] Spectroscopic and computational studies confirm this preference, providing a robust framework for comparison when we substitute the oxygen at the 2-position with sulfur.[6][7] The introduction of the "softer" sulfur atom, with its different electronegativity and larger atomic radius, significantly influences the electronic distribution and the relative stability of the corresponding thione and thiol tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for distinguishing between tautomers in solution. The chemical shifts of specific nuclei are exquisitely sensitive to their local electronic environment, providing a clear fingerprint for each form.

Expertise in Action: Why NMR is Decisive

The key to using NMR lies in identifying the "reporter" nuclei whose chemical environments change dramatically between the amide-thione and imino-thiol forms. For the amide-thione tautomer, we expect to see signals corresponding to an N-H proton and a phenolic O-H proton. For the imino-thiol form, the signatures would be an S-H proton and a C=O ketone environment. The chemical shift difference between an O-H proton (typically 10-15 ppm, broad) and an S-H proton (typically 1-5 ppm, sharp) is substantial and often conclusive.[8] Similarly, the ¹³C chemical shift of a C=S carbon is significantly downfield (typically 190-220 ppm) compared to a C=O carbon (typically 160-180 ppm), providing another layer of validation.[8]

Comparative NMR Data for Tautomer Identification
Nucleus Amide-Thione Form (Expected δ) Imino-Thiol Form (Expected δ) Rationale for Differentiation
¹H (N-H) ~12-14 ppm (broad)AbsentPresence indicates the amide structure.
¹H (O-H) ~10-12 ppm (broad)AbsentPresence indicates the phenolic hydroxyl group.
¹H (S-H) Absent~3-5 ppm (sharp)Presence is a strong indicator of the thiol tautomer.
¹³C (C=S) ~200-210 ppmAbsentHighly deshielded carbon characteristic of a thione.
¹³C (C-OH) ~160-170 ppmAbsentAromatic carbon attached to the hydroxyl group.
¹³C (C=O) Absent~175-185 ppmKetone carbonyl carbon.
¹³C (C-SH) Absent~140-150 ppmAromatic carbon attached to the thiol group.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the 4-hydroxy-2-thioxoquinoline sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often the solvent of choice as its hydrogen-bond accepting nature can help in observing exchangeable protons (NH, OH, SH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To confirm exchangeable protons (NH, OH, SH), add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals corresponding to these protons will broaden or disappear due to proton-deuterium exchange.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons (C=S, C=O).

  • Data Analysis: Integrate the proton signals and assign the chemical shifts by comparison with the expected values in the table above and data from related structures.[9]

Vibrational Spectroscopy (FT-IR): A Rapid Diagnostic Tool

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the solid state or in solution, which directly correspond to the dominant tautomeric form.

Expertise in Action: Interpreting the Vibrational Signatures

The diagnostic power of IR spectroscopy in this context hinges on the distinct vibrational frequencies of the C=S and C=O double bonds and the O-H, N-H, and S-H stretching vibrations. The amide-thione form will be characterized by a strong C=S stretching band and broad O-H and N-H stretching absorptions. Conversely, the imino-thiol form would exhibit a strong C=O stretching band (ketone) and a weak S-H stretching band. The C=S stretch is typically weaker and at a lower frequency than a C=O stretch due to the greater mass of sulfur and the lower bond order.

Comparative IR Data for Tautomer Identification
Functional Group Amide-Thione Form (Expected cm⁻¹) Imino-Thiol Form (Expected cm⁻¹) Rationale for Differentiation
O-H Stretch 3200-3400 (broad)AbsentIndicates the phenolic hydroxyl group.
N-H Stretch 3100-3300 (broad)AbsentIndicates the thioamide N-H group.
S-H Stretch Absent2550-2600 (weak, sharp)A definitive band for the thiol tautomer.
C=O Stretch Absent1640-1680 (strong)Indicates the quinolone ketone group.
C=S Stretch 1100-1250 (medium-strong)AbsentA key indicator of the thione functional group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Analysis: Place a small amount of the solid powder sample directly onto the ATR crystal. Apply pressure with the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands in the fingerprint and functional group regions and compare them against the expected frequencies to determine the dominant tautomer in the solid state.

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to the nature of the conjugated π-system. Since the different tautomers possess distinct chromophores, they will exhibit different absorption maxima (λ_max).

Expertise in Action: Chromophores as Tautomer Indicators

The amide-thione tautomer contains a hydroxyl-substituted quinoline ring system, while the imino-thiol form possesses a quinolone-type structure. These systems have different extents of conjugation and different heteroatom contributions, leading to distinct electronic transitions. A key feature to look for is the n→π* transition associated with the C=S group in the amide-thione tautomer, which typically appears as a separate, lower-energy (longer wavelength) band compared to the π→π* transitions.[8] The position of these bands can be influenced by solvent polarity.

Comparative UV-Vis Data for Tautomer Identification
Tautomer Expected λ_max (nm) Associated Transition(s)
Amide-Thione ~350-420 nm~280-330 nmn→π* (C=S)π→π
Imino-Thiol ~320-360 nmπ→π (quinolone system)

Computational Chemistry: A Predictive and Corroborative Partner

In cases where experimental data is ambiguous or when exploring tautomerism in new derivatives, quantum chemical calculations, particularly Density Functional Theory (DFT), serve as an invaluable tool.[10]

Expertise in Action: The Synergy of Experiment and Theory

DFT calculations can predict the relative thermodynamic stabilities of all possible tautomers in the gas phase and in various solvents (using continuum solvent models like PCM).[10][11] This allows for a prediction of the most likely dominant tautomer under specific conditions. Furthermore, these calculations can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, for each individual tautomer.[6][7] By comparing the calculated spectra for each theoretical tautomer with the single observed experimental spectrum, a confident assignment can be made.

Analytical_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_res Conclusion Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, D₂O exchange) Sample->NMR IR FT-IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Assign Definitive Tautomer Assignment NMR->Assign IR->Assign UV->Assign DFT DFT Calculations (Stability, Frequencies, Shifts) DFT->Assign Corroboration

Caption: Integrated workflow for tautomer characterization.

Conclusion

The characterization of 4-hydroxy-2-thioxoquinoline tautomers is a multi-faceted challenge that requires the synergistic application of several spectroscopic techniques. While NMR spectroscopy often provides the most definitive evidence in solution, FT-IR offers a rapid and reliable assessment, particularly in the solid state. UV-Vis spectroscopy provides complementary information about the electronic structure of the dominant tautomer. When coupled with the predictive power of computational chemistry, these methods form a robust analytical workflow. For researchers in medicinal chemistry and materials science, a thorough understanding and application of these techniques are not optional but essential for accurate structural elucidation and the rational design of novel molecules.

References

  • Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Turov, A. V. (2011). 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides. Chemistry of Heterocyclic Compounds, 46(11), 1364–1371. [Link]

  • Shaaban, I. A., & Mohammed, A. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Journal of Molecular Structure, 1245, 131069. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical Research, 39(1), 1-13. [Link]

  • Sykora, J., Peskova, M., Docolova, T., & Lhiaubet-Vallet, V. (2010). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Photochemical & Photobiological Sciences, 9(1), 81-89. [Link]

  • Kumar, A., Kumar, V., & Kumar, S. (2013). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 125(2), 211-219. [Link]

  • Heidarnezhad, Z., Heidarnezhad, F., Ganiev, I., & Obidov, Z. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4), 1370-1378. [Link]

  • Ilona, P., Orsolya, K., György, T., & Ferenc, F. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5519. [Link]

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]

  • Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia, 3(1), 184-203. [Link]

  • Mary, Y. S., Yohannan, C., & Panicker, C. Y. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 457-467. [Link]

  • Mary, Y. S., Yohannan, C., & Panicker, C. Y. (2014). Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 445-456. [Link]

  • Bouone, Y. O., Bouzina, A., Sayad, R., & Fouzia, B. (2023). Main tautomeric forms of 4-hydroxyquinolin-2-one. ResearchGate. [Link]

  • Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1987). Spectroscopy and Structure of 2-Hydroxyquinoline. The Journal of Physical Chemistry, 91(27), 6609-6613. [Link]

  • Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug discovery and development? Future Drug Discovery, 4(2), fdd-2024-0004. [Link]

  • Caporusso, A. M., & Ragg, E. (1998). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2, (11), 2469-2474. [Link]

  • RCS Research Chemistry Services. (n.d.). How about Tautomers? Retrieved February 27, 2026, from [Link]

Sources

Melting Point Determination of Pure Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the melting point determination of Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate , a critical intermediate in the synthesis of antiviral (HBV) and antibacterial agents.

Executive Summary & Chemical Profile

Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate is a fused heterocyclic scaffold that exists in a tautomeric equilibrium between the 2-mercapto (thiol) and 2-thioxo (thione) forms. In the solid state, the 2-thioxo-1,2-dihydroquinoline form predominates due to intermolecular hydrogen bonding, which significantly influences its melting point (MP) and solubility profile.

Accurate MP determination is the primary method for validating the purity of this compound, particularly to distinguish it from its S-methylated and N-methylated derivatives, which are common by-products during synthesis.

Property Data
IUPAC Name Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
Common Name Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate
CAS Number 892294-34-7 (Referenced in specific catalogs)
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 251.29 g/mol
Target Melting Point 187 – 188 °C (Pure Crystalline Solid)
Appearance White to off-white solid
Comparative Analysis: Target vs. Impurities

In synthetic workflows (typically involving methyl 2-isothiocyanatobenzoate and methyl malonate), three specific impurities with distinct melting points can contaminate the final product. Differentiating these is critical for quality control.

Melting Point Differential Table
Compound / Derivative Structure Note Melting Point (°C) Significance
Target Compound 2-Thioxo / 4-OH 187 – 188 Pure Product
S-Methyl Derivative2-(Methylthio) ether181 – 182Common side-product if alkylating agents are present.
N-Methyl Derivative1-Methyl-4-oxo169 – 171Formed via over-alkylation or incorrect tautomer trapping.
Acyclic PrecursorCarbamothioyl benzoate67 – 68Incomplete cyclization intermediate.
Hydrolyzed AcidFree Carboxylic Acid~190 (Decomp.)Result of ester hydrolysis; decomposes upon melting.

Critical Insight: The melting point of the S-methyl derivative (181–182 °C) is dangerously close to the target (187–188 °C). A depressed melting point in the 180–185 °C range often indicates contamination with the S-methylated impurity rather than solvent occlusion.

Experimental Protocol: Synthesis & Determination

This protocol ensures the isolation of the specific 2-thioxo tautomer in high purity prior to MP determination.

Phase 1: Purification (Prerequisite)
  • Crude Isolation: The reaction mixture is typically acidified with acetic acid to precipitate the product.

  • Recrystallization:

    • Dissolve crude solid in boiling Methanol (MeOH) or a DMF/MeOH mixture.

    • Hot filtration is recommended to remove inorganic salts.

    • Allow slow cooling to room temperature to favor the formation of the stable thioxo polymorph.

    • Drying: Dry under vacuum at 50 °C for 6 hours. Note: Inadequate drying of MeOH solvates can depress MP by 5–10 °C.

Phase 2: Melting Point Determination (Capillary Method)
  • Apparatus: Buchi B-520 or equivalent digital melting point apparatus.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 170 °C.

    • Critical Ramp: 1 °C/min from 170 °C to 195 °C.

  • Observation:

    • Onset: The first visible liquid droplet (Target: ~187.0 °C).

    • Clear Point: Complete liquefaction (Target: ~188.0 °C).

    • Decomposition Check: If the sample turns dark brown/black and bubbles before 187 °C, the sample is likely the carboxylic acid derivative (hydrolysis product).

Phase 3: Validation via DSC (Differential Scanning Calorimetry)

For pharmaceutical-grade validation, DSC is superior to capillary methods as it quantifies the heat of fusion and detects polymorphic transitions.

  • Instrument: PerkinElmer DSC 8000 or similar.

  • Conditions: Nitrogen atmosphere (50 mL/min), Aluminum pan (crimped, non-hermetic).

  • Program: Heat from 30 °C to 250 °C at 10 °C/min.

  • Expected Endotherm: Sharp peak with

    
     °C.
    
Workflow Visualization

The following diagram illustrates the critical decision pathways for validating the compound based on thermal behavior.

MP_Determination_Workflow Start Crude Product Isolation Recryst Recrystallization (MeOH) Start->Recryst Dry Vacuum Drying (50°C, 6h) Recryst->Dry MP_Test Capillary MP Test (1°C/min ramp) Dry->MP_Test Result_Low Range: 60-170°C MP_Test->Result_Low < 170°C Result_Mid Range: 180-185°C MP_Test->Result_Mid 180-185°C Result_High Range: 187-188°C MP_Test->Result_High Target Result_Decomp Decomposition >190°C MP_Test->Result_Decomp Bubbling/Darkening Identify_Low Impurity: Acyclic Intermediate or N-Methyl deriv. Result_Low->Identify_Low Identify_Mid Impurity: S-Methyl deriv. (Check NMR) Result_Mid->Identify_Mid Identify_High VALID: Pure Target Compound Result_High->Identify_High Identify_Decomp Impurity: Carboxylic Acid (Hydrolysis Product) Result_Decomp->Identify_Decomp

Figure 1: Logical workflow for interpreting melting point data during the purification of Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate.

Troubleshooting & Scientific Causality
  • Observation: Sample melts at 187 °C but resolidifies or changes color immediately.

    • Causality: The 2-thioxo compounds are susceptible to thermal rearrangement or oxidation at high temperatures.

    • Action: Do not hold the sample at the melting temperature. Record the onset immediately. Ensure the capillary is sealed to prevent oxidation.

  • Observation: Broad melting range (e.g., 182–186 °C).

    • Causality: This indicates a mixture of the target and the S-methyl derivative (MP 181 °C). These two compounds can form a solid solution, making separation by standard crystallization difficult.

    • Action: Re-crystallize using a different solvent system (e.g., DMF/Water) or perform column chromatography before the final MP check.

References
  • Kovalenko, S.M., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank , 2019(4), M1085. [Link]

  • Sytnik, K.M., et al. (2020).[1] Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules , 25(18), 4238.[2][3] [Link]

Sources

Safety Operating Guide

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal procedures for Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate . This protocol is designed for laboratory personnel and safety officers, prioritizing chemical stability, odor control, and regulatory compliance (RCRA/EPA).

Executive Summary: Operational Disposal Directive

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate is a functionalized heterocyclic compound containing a quinoline core, a methyl ester, a hydroxyl group, and a sulfanyl (thiol) group . The presence of the sulfanyl group (-SH) dictates specific handling requirements due to potential stench and reactivity with strong oxidizers.[1]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Waste Classification: Non-halogenated Organic Solvent Waste (if dissolved) or Hazardous Solid Waste.[1]

  • Critical Hazard: Stench (Mercaptan-like odors) and potential for sulfur oxide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) generation during combustion.
    
  • Immediate Action: Segregate from oxidizing agents (e.g., nitric acid, peroxides) to prevent uncontrolled oxidation or violent reactions.[1]

Chemical Profile & Hazard Identification

Understanding the functional groups is essential for safe disposal, as specific Safety Data Sheets (SDS) for this exact derivative may be limited.[1]

Parameter Technical Specification
Chemical Name Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate
Functional Groups Thiol (-SH), Methyl Ester (-COOMe), Phenol/Enol (-OH), Quinoline Nitrogen
Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Calculated based on structure)
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; Poorly soluble in water.[2][3][4][5]
GHS Classification Warning [6][7] • Skin Irrit. 2 (H315) [8] • Eye Irrit. 2A (H319) • STOT SE 3 (H335)
Reactivity Incompatible with Strong Oxidizers (Reacts with -SH). Incompatible with Strong Bases (Hydrolysis of ester).

Waste Characterization & Segregation

Proper segregation prevents dangerous chemical incompatibilities in the waste stream.[1]

RCRA Classification (USA)

While this specific compound is not P- or U-listed, it must be characterized based on its properties:

  • Characteristic Waste: Likely does not meet D001 (Ignitability) or D003 (Reactivity) standards in solid form, but solutions in organic solvents will trigger D001 .[1]

  • Toxic Constituents: Treat as toxic due to the quinoline scaffold.[1]

Segregation Logic
  • DO NOT MIX with:

    • Oxidizing Acids (Nitric, Chromic): Can cause exothermic oxidation of the sulfur moiety.[1]

    • Bleach (in bulk waste): While bleach is used for decontamination (see below), mixing bulk quantities with waste solvents can generate toxic chloramines or heat.[1]

    • Heavy Metals: Thiols can chelate metals, potentially complicating downstream waste treatment.[1]

Step-by-Step Disposal Protocol

A. Solid Waste Disposal (Pure Compound)
  • Containment: Place the solid substance in a sealable, chemically resistant container (HDPE or amber glass).

  • Labeling: Label clearly as "Hazardous Waste - Solid - Toxic - Organic Sulfide" .

  • Secondary Containment: Seal the primary container inside a clear plastic bag to prevent contamination of the outer surface.

  • Disposal Stream: Transfer to the "Solid Organic Waste" stream destined for incineration.[1]

B. Liquid Waste Disposal (Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste drum (typically steel or HDPE).[1]

  • Odor Control: If the solution emits a sulfur stench:

    • Add a trace amount of activated carbon to the waste container if permitted by facility protocols.[1]

    • Ensure the cap has a functional gasket.[1]

  • Transfer: Pour into the "Non-Halogenated Organic Waste" carboy.

    • Note: If the solvent is halogenated (DCM, Chloroform), use the "Halogenated Waste" stream.[1]

C. Glassware Decontamination (Odor Neutralization)

Thiols can leave persistent odors on glassware.[1]

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution or a dilute Hydrogen Peroxide solution.[1]

  • Oxidation: Soak contaminated glassware in the oxidizing solution for 30 minutes. This converts the smelly thiol (-SH) into a non-volatile sulfonate (

    
    ) or disulfide.
    
  • Rinse: Rinse thoroughly with water, then acetone.[1]

  • Disposal of Rinsate: Dispose of the bleach rinsate down the drain with copious water (if local regulations permit) or collect as aqueous waste.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision logic for segregating this specific compound to ensure safety and compliance.

DisposalWorkflow Start Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (Waste Generated) StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid Solution StateCheck->Liquid Dissolved Glassware Contaminated Glassware (Odor Issue) StateCheck->Glassware Residue SolidAction Place in HDPE/Glass Jar Label: 'Toxic Solid Organic' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated (DMSO, MeOH) SolventCheck->NonHalo Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHaloAction Waste Stream A: Non-Halo Organic (Incineration) NonHalo->NonHaloAction HaloAction Waste Stream B: Halogenated Organic (Incineration) Halo->HaloAction Decon Soak in 10% Bleach (30 min) Oxidizes Thiol -> Sulfonate Glassware->Decon

Figure 1: Decision matrix for the segregation and treatment of thio-quinoline waste streams.

Emergency Procedures

Scenario Response Protocol
Spill (Solid) 1. Wear nitrile gloves and N95/P100 respirator.2. Cover spill with wet paper towels to prevent dust.3. Scoop into a waste container.4. Wipe area with 10% bleach to neutralize sulfur odor.
Spill (Liquid) 1. Absorb with vermiculite or sand.2. Do NOT use combustible materials (sawdust) if mixed with oxidizers.3. Collect in hazardous waste bag.
Exposure (Skin) Wash with soap and water for 15 minutes. The thiol group may cause dermatitis; monitor for irritation.
Exposure (Eye) Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][6][7][8][9] Seek medical attention.

References

  • PubChem. (n.d.). Compound Summary: Methyl 4-hydroxyquinoline-2-carboxylate (Analog Reference). National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.